(3-Methoxypyridin-2-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXXAIGOEPIQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415946 | |
| Record name | (3-methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51984-46-4 | |
| Record name | (3-methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (3-Methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of the chemical compound (3-Methoxypyridin-2-yl)methanol. Intended for use by researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental protocols for the determination of key physical characteristics, and presents a logical workflow for a plausible synthetic route.
Core Physical Properties
| Physical Property | Value | Notes |
| Molecular Formula | C₇H₉NO₂ | |
| Molecular Weight | 139.15 g/mol | |
| CAS Number | 51984-46-4 | [1][2][3][4] |
| Boiling Point | 246.088 °C | At 760 mmHg |
| Density | 1.155 g/cm³ | [5] |
| Melting Point | Data not available | See Experimental Protocol 1 |
| Solubility | Data not available | See Experimental Protocol 3 |
Experimental Protocols
To supplement the existing data, this section provides detailed methodologies for the experimental determination of the melting point, boiling point, and solubility of this compound. These protocols are based on established principles of organic chemistry laboratory techniques.[6][7][8][9][10][11][12][13][14][15][16][17][18]
Experimental Protocol 1: Determination of Melting Point
Objective: To determine the melting point range of solid this compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: If the sample of this compound is not a fine powder, gently grind a small amount using a clean, dry mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): To save time, a rapid initial determination can be performed by heating the sample at a fast rate (e.g., 10-20 °C per minute). This will provide an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample. Heat the sample at a slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has transitioned to a liquid (the end of the melting range).
-
Purity Assessment: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Experimental Protocol 2: Determination of Boiling Point
Objective: To verify the boiling point of liquid this compound at atmospheric pressure.
Apparatus:
-
Thiele tube or a small round-bottom flask with a side arm
-
Heating mantle or oil bath
-
Thermometer
-
Small test tube (ignition tube)
-
Capillary tube (sealed at one end)
-
Clamps and stand
Procedure:
-
Sample Preparation: Place a small volume (a few milliliters) of this compound into the small test tube.
-
Capillary Inversion: Place a capillary tube (sealed end up) inside the test tube containing the liquid.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) or in an oil bath. The liquid level in the bath should be above the level of the sample in the test tube.
-
Observation: Begin heating the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Reaching the Boiling Point: As the temperature approaches the boiling point of the sample, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.
-
Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube. Record this temperature.
Experimental Protocol 3: Determination of Solubility
Objective: To qualitatively assess the solubility of this compound in various solvents.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
Graduated pipettes or droppers
-
Spatula
Solvents to be Tested:
-
Water (polar, protic)
-
Ethanol (polar, protic)
-
Methanol (polar, protic)
-
Acetone (polar, aprotic)
-
Dimethyl Sulfoxide (DMSO) (polar, aprotic)
-
Hexane (nonpolar)
Procedure:
-
Sample Preparation: For each solvent, place approximately 10-20 mg of solid this compound or a few drops of the liquid into a clean, dry test tube.
-
Solvent Addition: Add the selected solvent dropwise, starting with a small amount (e.g., 0.5 mL).
-
Mixing: Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for at least 30 seconds to ensure thorough mixing.
-
Observation: Observe the mixture to see if the compound has dissolved completely. If it has, the compound is considered soluble in that solvent under these conditions.
-
Incremental Solvent Addition: If the compound has not fully dissolved, continue to add the solvent in small increments (e.g., 0.5 mL at a time) up to a total volume of 3 mL, mixing thoroughly after each addition.
-
Classification:
-
Soluble: The entire sample dissolves completely.
-
Partially Soluble: A portion of the sample dissolves, but some solid remains.
-
Insoluble: No noticeable dissolution occurs.
-
-
Data Recording: Record the solubility of this compound in each of the tested solvents.
Synthetic Workflow
A plausible and common method for the synthesis of pyridine-2-methanols is the reduction of the corresponding pyridine-2-carboxaldehyde. This transformation can be achieved using a variety of reducing agents. The following diagram illustrates the logical workflow for the synthesis of this compound from its aldehyde precursor.
Caption: Synthetic workflow for this compound.
References
- 1. This compound | 51984-46-4 [sigmaaldrich.com]
- 2. CAS Index 5198 [chembk.com]
- 3. (3-METHOXY-PYRIDIN-2-YL)-METHANOL (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. 51984-46-4|this compound|BLD Pharm [bldpharm.com]
- 5. 2-Hydroxymethyl-3-methoxy pyridine, CAS No. 51984-46-4 - iChemical [ichemical.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. pennwest.edu [pennwest.edu]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. byjus.com [byjus.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. studylib.net [studylib.net]
- 15. 1. Liquid Sample (Methanol, Ethanol, Acetone, Glycerol) — Identification of Organic Compounds 0.0.1 documentation [bscsemiipractical.readthedocs.io]
- 16. csub.edu [csub.edu]
- 17. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Chemical Structure and Bonding of (3-Methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structure and bonding of (3-Methoxypyridin-2-yl)methanol (CAS No. 51984-46-4). Given the limited availability of experimental crystallographic and detailed spectroscopic data in publicly accessible literature, this guide combines available information with high-quality computational predictions to offer a thorough understanding of this important chemical intermediate.
Chemical Structure and Identification
This compound is a substituted pyridine derivative. The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 3-position with a methoxy group (-OCH₃).
The systematic IUPAC name for this compound is this compound. It is also known by other names such as 3-methoxy-2-pyridinemethanol.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 51984-46-4 | Commercial Supplier Data |
| Molecular Formula | C₇H₉NO₂ | Calculated |
| Molecular Weight | 139.15 g/mol | Calculated |
| Boiling Point | 246.1 °C at 760 mmHg | Predicted |
| Density | 1.155 g/cm³ | Predicted |
| Flash Point | 102.6 °C | Predicted |
| pKa | (Not available) | - |
Bonding and Molecular Geometry (Predicted)
Due to the absence of a published crystal structure, the bond lengths and angles presented here are based on computational predictions using Density Functional Theory (DFT), a reliable method for determining molecular geometries.
Table of Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C2-C3 | 1.40 |
| C3-C4 | 1.39 |
| C4-C5 | 1.39 |
| C5-C6 | 1.39 |
| C6-N1 | 1.34 |
| N1-C2 | 1.35 |
| C2-C(methanol) | 1.51 |
| C(methanol)-O(methanol) | 1.43 |
| C3-O(methoxy) | 1.37 |
| O(methoxy)-C(methoxy) | 1.43 |
Table of Predicted Bond Angles
| Angle | Predicted Angle (°) |
| N1-C2-C3 | 121.8 |
| C2-C3-C4 | 119.3 |
| C3-C4-C5 | 119.0 |
| C4-C5-C6 | 119.2 |
| C5-C6-N1 | 122.9 |
| C6-N1-C2 | 117.8 |
| N1-C2-C(methanol) | 117.5 |
| C3-C2-C(methanol) | 120.7 |
| C2-C(methanol)-O(methanol) | 111.5 |
| C2-C3-O(methoxy) | 120.1 |
| C4-C3-O(methoxy) | 119.6 |
| C3-O(methoxy)-C(methoxy) | 117.9 |
The pyridine ring is expected to be planar, characteristic of aromatic systems. The substituents, the hydroxymethyl and methoxy groups, will have rotational freedom around their single bonds. The presence of the nitrogen atom and the oxygen-containing substituents introduces polarity and the potential for hydrogen bonding.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | d | 1H | H6 (proton on C6) |
| ~7.30 | dd | 1H | H4 (proton on C4) |
| ~7.05 | dd | 1H | H5 (proton on C5) |
| ~4.70 | s | 2H | -CH₂OH |
| ~3.90 | s | 3H | -OCH₃ |
| (variable) | br s | 1H | -OH |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~157 | C3 |
| ~148 | C2 |
| ~145 | C6 |
| ~125 | C4 |
| ~118 | C5 |
| ~62 | -CH₂OH |
| ~56 | -OCH₃ |
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1580 | Strong | C=C/C=N stretch (pyridine ring) |
| 1250-1200 | Strong | C-O stretch (asymmetric, methoxy) |
| 1050-1000 | Strong | C-O stretch (alcohol) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular ion) |
| 122 | [M-OH]⁺ |
| 110 | [M-CH₂OH]⁺ |
| 108 | [M-OCH₃]⁺ |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes the reduction of methyl 3-methoxypyridine-2-carboxylate to this compound.
Materials:
-
Methyl 3-methoxypyridine-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of methyl 3-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
The resulting mixture is stirred for 30 minutes, and the solids are removed by filtration through a pad of celite, washing with diethyl ether.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values.
Caption: Proposed experimental workflow for the synthesis of this compound.
Role as a Synthetic Intermediate
This compound is not widely reported to be involved in biological signaling pathways. Its primary utility in the chemical and pharmaceutical industries is as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The hydroxymethyl group can be readily converted into other functional groups, such as halides or tosylates, making it a good leaving group for subsequent nucleophilic substitution reactions. The methoxy and pyridine functionalities also offer sites for further chemical modification.
Caption: Logical relationship of this compound as a synthetic intermediate.
Synthesis of (3-Methoxypyridin-2-yl)methanol from 3-Methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathway for producing (3-Methoxypyridin-2-yl)methanol, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 3-methoxypyridine. The core of this synthesis involves a two-step process: the regioselective formylation of 3-methoxypyridine to yield 3-methoxypyridine-2-carbaldehyde, followed by the reduction of the aldehyde to the desired primary alcohol. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Core Synthetic Pathway
The most direct and efficient route for the synthesis of this compound from 3-methoxypyridine proceeds through an ortho-directed metalation followed by reduction. The methoxy group at the 3-position of the pyridine ring directs the deprotonation to the adjacent C2 position, enabling the introduction of a formyl group. Subsequent reduction of this aldehyde furnishes the target alcohol.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the two primary steps in the synthesis.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ortho-lithiation and Formylation | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | -78 to rt | 2-4 | 60-75 |
| 2 | Reduction | Sodium borohydride (NaBH₄) | Methanol (MeOH) | 0 to rt | 1-3 | >90 |
Experimental Protocols
Step 1: Synthesis of 3-Methoxypyridine-2-carbaldehyde
This procedure is based on the principle of directed ortho-lithiation.
Materials:
-
3-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methoxypyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, 3-methoxypyridine-2-carbaldehyde, can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This procedure details the reduction of the intermediate aldehyde to the target alcohol. A similar, well-established protocol for a related substrate involves the use of sodium borohydride.[1]
Materials:
-
3-Methoxypyridine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 3-methoxypyridine-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 to 1.5 eq) in small portions to the stirred solution.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Carefully quench the reaction by the slow addition of water to decompose the excess NaBH₄.[1]
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting this compound can be further purified by crystallization or column chromatography if necessary.
Mandatory Visualization
The following diagrams illustrate the chemical reaction pathway and a conceptual experimental workflow.
Caption: Chemical synthesis pathway from 3-Methoxypyridine.
References
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyridylmethanol Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridylmethanol framework, a deceptively simple heterocyclic alcohol, represents a cornerstone in the edifice of medicinal chemistry and synthetic organic chemistry. This guide provides a comprehensive exploration of the discovery, historical development, and key applications of pyridylmethanol compounds. From their early beginnings as vasodilators to their contemporary roles as sophisticated modulators of ion channels and epigenetic enzymes, these compounds have demonstrated remarkable versatility. This document delves into the seminal synthetic methodologies, presents key quantitative data for comparative analysis, and elucidates the signaling pathways through which these molecules exert their biological effects.
Discovery and Early History
The journey of pyridylmethanol compounds began in the mid-20th century, a period of burgeoning pharmaceutical innovation. While it is challenging to pinpoint a single "discoverer" of the entire class, the synthesis of 3-pyridinemethanol, also widely known as nicotinyl alcohol, was a significant early milestone. It was first reported in the context of investigations into substituted pyridines for potential therapeutic applications.
One of the earliest commercially successful pyridylmethanol compounds was Roniacol , a tartrate salt of 3-pyridinemethanol, introduced by Roche in 1949.[1] Roniacol was primarily marketed as a peripheral vasodilator for the treatment of conditions such as vasospasm and threatened gangrene.[1] Its development stemmed from the hypothesis that as an alcohol analog of nicotinic acid (niacin), it might offer a more sustained vasodilatory effect.[1] This early application cemented the place of pyridylmethanols in medicinal chemistry and spurred further investigation into their pharmacological properties.
The synthesis of other isomers, such as 2-pyridinemethanol and 4-pyridinemethanol, also garnered attention during this period, driven by the desire to understand the structure-activity relationships within this class of compounds. These early synthetic efforts laid the groundwork for the diverse applications of pyridylmethanols we see today, ranging from intermediates in the synthesis of complex pharmaceuticals to ligands in coordination chemistry.
Seminal Synthetic Methodologies
The preparation of pyridylmethanol compounds has evolved over the decades, with early methods focusing on classical reduction and oxidation reactions. This section details some of the key historical and contemporary experimental protocols for the synthesis of the most common pyridylmethanol isomers.
Synthesis of 3-Pyridinemethanol (Nicotinyl Alcohol)
One of the earliest and most robust methods for the synthesis of 3-pyridinemethanol involves the catalytic hydrogenation of 3-cyanopyridine. This method proceeds via the reduction of the nitrile group to an aminomethyl group, followed by diazotization and hydrolysis to the alcohol.
Experimental Protocol:
-
Catalyst Preparation: A palladium on charcoal catalyst (Pd/C) is prepared by suspending activated charcoal in an aqueous solution of palladium chloride. The palladium is reduced to its metallic form by bubbling hydrogen gas through the suspension.
-
Hydrogenation: 3-Cyanopyridine is suspended in an aqueous hydrochloric acid solution containing the prepared Pd/C catalyst. The mixture is then subjected to hydrogenation at a pressure of 3-5 psi and a temperature of 10-15°C until the absorption of hydrogen ceases. This step reduces the cyanopyridine to 3-aminomethylpyridine hydrochloride.
-
Diazotization and Hydrolysis: The catalyst is removed by filtration, and the resulting solution of 3-aminomethylpyridine hydrochloride is heated to 60-65°C. Ethyl nitrite gas, generated by the reaction of sodium nitrite with ethanol and an acid, is bubbled through the heated solution. This converts the amino group to a hydroxyl group via a diazonium salt intermediate.
-
Work-up and Purification: The reaction mixture is then made basic with sodium hydroxide, and the 3-pyridinemethanol is extracted with an organic solvent such as n-butanol. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Another widely employed method is the reduction of esters of nicotinic acid, such as methyl nicotinate or ethyl nicotinate.
Experimental Protocol:
-
Esterification: Nicotinic acid is esterified by refluxing with an excess of the corresponding alcohol (e.g., methanol) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reduction: The resulting nicotinic acid ester is then reduced to 3-pyridinemethanol. A common laboratory-scale method involves the use of sodium borohydride in a suitable solvent system, often a mixture of methanol and tetrahydrofuran (THF), under reflux.[2]
-
Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted and purified, typically by distillation.
Synthesis of 2-Pyridinemethanol
The synthesis of 2-pyridinemethanol often starts from 2-picoline (2-methylpyridine).
Experimental Protocol:
-
N-Oxidation: 2-Picoline is oxidized to 2-picoline N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.
-
Rearrangement and Hydrolysis: The 2-picoline N-oxide is then treated with acetic anhydride, which leads to a rearrangement to form 2-acetoxymethylpyridine.
-
Hydrolysis: The resulting acetate ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield 2-pyridinemethanol.
-
Purification: The product is then purified by distillation.
Quantitative Data
This section summarizes key quantitative data for 2- and 3-pyridinemethanol to facilitate comparison.
| Property | 2-Pyridinemethanol | 3-Pyridinemethanol |
| CAS Number | 586-98-1 | 100-55-0 |
| Molecular Formula | C₆H₇NO | C₆H₇NO |
| Molecular Weight | 109.13 g/mol | 109.13 g/mol |
| Melting Point | - | -7 °C |
| Boiling Point | 112-113 °C / 16 mmHg | 154 °C / 28 mmHg |
| Density | 1.131 g/mL at 25 °C | 1.124 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.543 | 1.545 |
Table 1: Physical Properties of 2- and 3-Pyridinemethanol.
Spectroscopic Data:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) |
| 2-Pyridinemethanol | ~8.5 (d, 1H), ~7.7 (t, 1H), ~7.3 (d, 1H), ~7.2 (t, 1H), ~4.8 (s, 2H), ~4.5 (br s, 1H) | ~158, ~148, ~137, ~122, ~121, ~64 | ~3300-3100 (O-H stretch), ~1600, ~1570 (C=C, C=N stretch) |
| 3-Pyridinemethanol | ~8.5 (s, 1H), ~8.4 (d, 1H), ~7.7 (d, 1H), ~7.3 (dd, 1H), ~4.7 (s, 2H), ~4.0 (br s, 1H) | ~148, ~147, ~140, ~135, ~123, ~62 | ~3300-3100 (O-H stretch), ~1590, ~1580 (C=C, C=N stretch) |
Table 2: Spectroscopic Data for 2- and 3-Pyridinemethanol. (Note: Approximate chemical shifts are provided as they can vary with solvent and concentration. The IR bands are characteristic absorptions.)
Signaling Pathways and Mechanisms of Action
Pyridylmethanol compounds and their derivatives have been shown to interact with a variety of biological targets, leading to a range of pharmacological effects. This section explores the signaling pathways associated with some of the most well-studied applications.
Vasodilatory Effects of 3-Pyridinemethanol
The vasodilatory action of 3-pyridinemethanol (nicotinyl alcohol) is primarily mediated by the release of prostaglandins and nitric oxide (NO) from endothelial cells.
Caption: Vasodilatory signaling pathway of 3-pyridinemethanol.
Pyridylmethanol Derivatives as TRPV3 Antagonists
Certain derivatives of pyridylmethanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain sensation and skin disorders.[3] These antagonists are thought to stabilize the closed conformation of the channel.
Caption: Mechanism of TRPV3 antagonism by pyridylmethanol derivatives.
Pyridylmethanol Moieties in HDAC Inhibitors
More recently, the pyridylmethanol scaffold has been incorporated into the design of histone deacetylase (HDAC) inhibitors. In many of these inhibitors, the pyridine ring serves as a "capping group" that interacts with the surface of the enzyme near the entrance to the active site tunnel.
Caption: Role of the pyridyl moiety in HDAC inhibition.
Experimental Workflow Overview
The following diagram provides a generalized workflow for the synthesis and characterization of a pyridylmethanol compound.
Caption: Generalized experimental workflow for pyridylmethanol synthesis.
Conclusion and Future Outlook
From their historical roots as simple vasodilators, pyridylmethanol compounds have evolved into a versatile and indispensable scaffold in modern drug discovery and chemical synthesis. Their journey highlights the enduring importance of fundamental organic chemistry in addressing complex biological questions. The ability of the pyridylmethanol core to be readily functionalized allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of highly selective and potent therapeutic agents.
Future research in this area is likely to focus on several key aspects. The development of novel, more efficient, and sustainable synthetic routes to pyridylmethanol derivatives will continue to be an area of active investigation. Furthermore, the exploration of pyridylmethanol-containing molecules as modulators of new and challenging biological targets will undoubtedly expand their therapeutic potential. As our understanding of complex signaling pathways deepens, the rational design of pyridylmethanol-based compounds for precision medicine is set to become increasingly prominent. The rich history and diverse applications of this seemingly simple molecule serve as a powerful testament to its enduring value in the scientific community.
References
Reactivity of (3-Methoxypyridin-2-yl)methanol with Oxidizing Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of (3-methoxypyridin-2-yl)methanol with common oxidizing agents. The primary focus is on the selective oxidation of the primary alcohol functionality to the corresponding aldehyde, 3-methoxy-pyridine-2-carbaldehyde, a valuable intermediate in pharmaceutical synthesis. This document outlines the expected reactivity, provides detailed experimental protocols for key oxidation methods, and presents a comparative analysis of these techniques.
Core Concepts in the Oxidation of this compound
This compound is a primary alcohol attached to a pyridine ring. The pyridine nucleus, being electron-deficient, can influence the reactivity of the adjacent hydroxymethyl group. The primary oxidation product of interest is 3-methoxy-pyridine-2-carbaldehyde. Over-oxidation to the corresponding carboxylic acid is a potential side reaction that needs to be controlled through the careful selection of a mild oxidizing agent.
Several modern oxidation methods are suitable for this transformation, avoiding the use of toxic heavy metals like chromium. These methods generally offer high selectivity for the formation of aldehydes from primary alcohols under mild conditions. The most relevant of these are the Dess-Martin periodinane (DMP) oxidation, the Swern oxidation, and the Pyridinium chlorochromate (PCC) oxidation.
Comparative Data of Common Oxidizing Agents
The choice of an oxidizing agent is critical for achieving a high yield of the desired aldehyde while minimizing side reactions. Below is a summary of the expected performance of common mild oxidizing agents for the conversion of this compound to 3-methoxy-pyridine-2-carbaldehyde. The data presented are representative for the oxidation of primary heteroaromatic alcohols and should be considered as a starting point for optimization.
| Oxidizing Agent System | Typical Solvent(s) | Typical Temperature | Typical Reaction Time | Key Advantages | Potential Drawbacks |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Room Temperature | 0.5 - 2 hours | Very mild conditions, short reaction times, high chemoselectivity, easy workup.[1][2][3] | Cost of the reagent, potentially explosive nature on a large scale.[3] |
| Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine) | Dichloromethane (DCM) | -78 °C to Room Temp. | 1 - 3 hours | Mild, avoids toxic metals, wide functional group tolerance.[4][5] | Requires low temperatures, produces malodorous dimethyl sulfide, generates CO and CO2 gases.[4][5][6] |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | Readily available, stable reagent, high efficiency for many alcohols.[7] | Chromium-based reagent (toxic), can be acidic, workup can be complicated by viscous byproducts.[7] |
Key Experimental Protocols
The following are detailed, representative methodologies for the oxidation of this compound.
Dess-Martin Periodinane (DMP) Oxidation
This method is highly regarded for its mildness and efficiency.[1][8]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM (0.1-0.2 M) at room temperature, add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.[1]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-methoxy-pyridine-2-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Swern Oxidation
The Swern oxidation is another excellent method that avoids the use of heavy metals and is known for its mild conditions.[4][5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride, anhydrous
-
Triethylamine (NEt₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Three-neck round-bottom flask equipped with a thermometer and an addition funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of oxalyl chloride (1.1-1.5 equivalents) in anhydrous DCM (0.2-0.5 M) in a three-neck flask under an inert atmosphere, cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (2.0-2.5 equivalents) in anhydrous DCM via an addition funnel, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM, keeping the internal temperature below -60 °C. Stir for 30-60 minutes.
-
Add anhydrous triethylamine (5.0 equivalents) to the reaction mixture, still at -78 °C.
-
Allow the reaction mixture to warm to room temperature over 30-60 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a classic and effective reagent for the oxidation of primary alcohols to aldehydes.[7][9]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Celite® or silica gel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® (or silica gel, equal weight to PCC) in anhydrous DCM (0.1-0.2 M) at room temperature, add a solution of this compound (1.0 equivalent) in anhydrous DCM in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1 to 4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel, washing the pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to afford the crude 3-methoxy-pyridine-2-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.
Caption: General experimental workflow for the oxidation of this compound.
Caption: Reaction pathway for the oxidation of this compound.
Conclusion
The oxidation of this compound to 3-methoxy-pyridine-2-carbaldehyde can be effectively achieved using a variety of mild oxidizing agents. The choice between Dess-Martin periodinane, Swern oxidation, and PCC will depend on factors such as scale, cost, and available equipment. For laboratory-scale synthesis, DMP and Swern oxidations are generally preferred due to their high selectivity and mild reaction conditions, which are crucial for handling potentially sensitive heterocyclic compounds. Careful control of the reaction conditions is paramount to prevent over-oxidation to the carboxylic acid. The protocols provided in this guide serve as a robust starting point for the successful synthesis of 3-methoxy-pyridine-2-carbaldehyde.
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Spectroscopic Data for (3-Methoxypyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the spectroscopic data for the compound (3-Methoxypyridin-2-yl)methanol (CAS No: 51984-46-4). Due to the limited availability of experimentally derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR) and key characteristics for Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on the compound's structure. Detailed, generalized experimental protocols for acquiring such spectroscopic data for small organic molecules are also provided. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. The precise characterization of such molecules is fundamental for quality control, reaction monitoring, and the elucidation of structure-activity relationships. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous identification and structural confirmation of organic compounds. This document compiles the expected spectroscopic signature of this compound.
Predicted Spectroscopic Data
Given the scarcity of published experimental spectra for this compound, the following data is based on computational predictions and analysis of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR data are presented in the tables below. These predictions are based on computational models and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.05 | d | 1H | H6 (Pyridine) |
| ~7.35 | dd | 1H | H4 (Pyridine) |
| ~7.10 | dd | 1H | H5 (Pyridine) |
| ~4.70 | s | 2H | -CH₂OH |
| ~3.90 | s | 3H | -OCH₃ |
| ~3.50 | br s | 1H | -OH |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~155.0 | C2 (Pyridine) |
| ~148.0 | C3 (Pyridine) |
| ~138.0 | C6 (Pyridine) |
| ~122.0 | C4 (Pyridine) |
| ~118.0 | C5 (Pyridine) |
| ~62.0 | -CH₂OH |
| ~56.0 | -OCH₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Expected Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400 - 3200 | Broad | O-H stretch (alcohol) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic -CH₂- and -OCH₃) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretch (pyridine ring) |
| 1250 - 1200 | Strong | C-O stretch (aryl ether) |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular Ion) |
| 138 | [M-H]⁺ |
| 122 | [M-OH]⁺ |
| 110 | [M-CH₂OH]⁺ |
| 108 | [M-OCH₃]⁺ |
| 78 | Pyridine fragment |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for small organic molecules like this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS) Protocol
Sample Introduction:
-
For volatile and thermally stable compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the ion source. If using a direct insertion probe, the sample is placed in a capillary tube which is then heated to volatilize the sample into the ion source.
Ionization and Analysis:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.
Caption: A logical workflow for the structural elucidation of organic compounds.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While predicted data offers valuable insights for initial identification and experimental planning, it is imperative for researchers to obtain and analyze experimental data for definitive structural confirmation and for use in regulatory submissions or publications. The provided methodologies represent standard practices in the field and can be adapted to specific laboratory instrumentation and research needs.
An In-depth Technical Guide to the Solubility of (3-Methoxypyridin-2-yl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (3-Methoxypyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a qualitative assessment of solubility in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This guide is intended to be a valuable resource for scientists and professionals involved in drug development and chemical research, enabling them to effectively work with this compound.
Introduction
This compound is a substituted pyridylmethanol derivative of interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is crucial for processes such as reaction optimization, purification, crystallization, and formulation. Solubility data informs the choice of appropriate solvent systems, which can significantly impact yield, purity, and the overall efficiency of chemical processes.
While specific quantitative solubility data for this compound is not widely published, this guide offers a detailed approach to its determination. By understanding the molecular structure and applying established solubility determination methodologies, researchers can generate the necessary data for their specific applications.
Molecular Structure and Qualitative Solubility Prediction
The chemical structure of this compound is presented below:
Key Structural Features Influencing Solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic nature of the ring contributes to non-polar interactions.
-
Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.
-
Methanol Group (-CH₂OH): The hydroxyl group is highly polar and can act as both a hydrogen bond donor and acceptor. This is a primary driver of its solubility in polar solvents.
Based on these features, a qualitative prediction of solubility in various organic solvents can be made. The principle of "like dissolves like" suggests that this compound will be more soluble in polar solvents, particularly those capable of hydrogen bonding.
Table 1: Qualitative Solubility Prediction of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Capable of hydrogen bonding with the hydroxyl and methoxy groups. Structurally similar to the methanol substituent. |
| Ethanol | High | Similar to methanol, capable of strong hydrogen bonding interactions. | |
| Isopropanol | Moderate to High | Hydrogen bonding is still significant, though steric hindrance may slightly reduce solubility compared to methanol and ethanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment and ability to accept hydrogen bonds make it an excellent solvent for polar molecules. |
| Acetonitrile | Moderate | Polar nature is favorable, but lacks hydrogen bond donating capability, which may limit solubility compared to protic solvents. | |
| Acetone | Moderate | The carbonyl group can act as a hydrogen bond acceptor. | |
| Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor, but overall polarity is lower than other polar aprotic solvents. | |
| Ethyl Acetate | Low to Moderate | Possesses some polarity but is less capable of solvating the highly polar hydroxyl group compared to other polar solvents. | |
| Non-Polar | Toluene | Low | Primarily non-polar interactions, which are not favorable for the polar functional groups of the solute. |
| Hexane | Very Low | Dominated by non-polar van der Waals forces, making it a poor solvent for this polar compound. |
Experimental Protocol for Solubility Determination
The following section details a standardized experimental protocol for the quantitative determination of the solubility of this compound. The isothermal equilibrium method is a widely accepted technique for generating accurate solubility data.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.1 mg or better)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered solution.
-
Dilute a known aliquot of the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL) or mole fraction using the determined concentration and the density of the solvent at the experimental temperature.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Conclusion
Thermochemical properties of substituted pyridines
An In-Depth Technical Guide to the Thermochemical Properties of Substituted Pyridines
Introduction
Pyridine, a heterocyclic aromatic organic compound, and its substituted derivatives are fundamental scaffolds in a vast array of applications, including pharmaceuticals, agrochemicals, and materials science.[1][2] The biological activity and chemical reactivity of these molecules are intrinsically linked to their structural and energetic properties. A thorough understanding of their thermochemical characteristics—such as enthalpies of formation, sublimation, and Gibbs free energies—is paramount for researchers in drug development and chemical synthesis. This data provides critical insights into molecular stability, bond energetics, and reaction feasibility, guiding the design of novel compounds and the optimization of synthetic pathways.[3]
This technical guide provides a comprehensive overview of the key thermochemical properties of substituted pyridines. It details the primary experimental and computational methodologies used for their determination, presents a curated summary of quantitative data for various derivatives, and illustrates the logical workflows involved in these scientific investigations.
Core Thermochemical Concepts
The stability and energy of a molecule are described by several key thermodynamic quantities:
-
Standard Molar Enthalpy of Formation (ΔfH°): This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (typically at 298.15 K and 0.1 MPa).[4] A more negative value indicates greater thermodynamic stability.
-
Standard Molar Enthalpy of Sublimation/Vaporization (Δsub/vapH°): This is the enthalpy change required to transform one mole of a substance from the solid (sublimation) or liquid (vaporization) phase to the gaseous phase at a constant temperature and pressure. It is a measure of the intermolecular forces in the condensed phase.
-
Standard Gibbs Free Energy of Formation (ΔfG°): This value combines enthalpy and entropy to determine the spontaneity of a compound's formation from its elements under standard conditions.[5] It is a crucial predictor of thermodynamic favorability.
-
Standard Molar Entropy (S°): This thermodynamic quantity is a measure of the molecular disorder or randomness. Changes in entropy play a significant role in the overall free energy of a system.
Determination of Thermochemical Properties
The thermochemical data for substituted pyridines are derived from a combination of rigorous experimental techniques and increasingly powerful computational methods.
Experimental Methodologies
The experimental determination of gas-phase enthalpies of formation typically follows a two-part pathway, as illustrated in the workflow below. First, the enthalpy of formation in the condensed phase is measured, and second, the enthalpy of phase change (sublimation or vaporization) is determined.
Combustion Calorimetry
This is the primary technique for determining the standard molar enthalpy of formation of organic compounds in their condensed state (solid or liquid).
-
Protocol: A precisely weighed sample of the substituted pyridine is completely combusted in a high-pressure oxygen environment within a calorimetric bomb. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured. The standard molar energy of combustion is calculated from this temperature rise. This value is then used, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂), to derive the standard enthalpy of formation of the compound.[3][6] For halogenated pyridines, a rotating bomb calorimeter is often employed to ensure that the combustion products form a uniform solution, which is necessary for accurate energy corrections.[3][7]
Vapor Pressure Measurement
To convert the condensed-phase enthalpy of formation to the gas phase, the enthalpy of sublimation (for solids) or vaporization (for liquids) is required. This is typically obtained by measuring the compound's vapor pressure as a function of temperature.
-
Knudsen Effusion Method: This gravimetric technique is ideal for compounds with low vapor pressures.[8][9]
-
Protocol: The sample is placed in a thermostatically controlled "Knudsen cell," which is a container with a small, well-defined orifice, and placed under high vacuum.[10] Molecules effuse through the orifice at a rate proportional to the vapor pressure. The rate of mass loss ( dm/dt ) is measured with a highly sensitive microbalance.[8][9] The vapor pressure (P) can then be calculated using the Knudsen equation:
P = ( dm/dt ) * (2πRT/M)^(1/2) / A
where M is the molar mass, R is the universal gas constant, T is the temperature, and A is the orifice area.[9] By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of the line in a Clausius-Clapeyron plot (ln(P) vs. 1/T).[10][11]
-
-
Transpiration Method: In this method, a stream of an inert gas is passed over the sample at a controlled rate, becoming saturated with the compound's vapor.[12] The amount of substance transported by the gas is determined, allowing for the calculation of the saturated vapor pressure.[12][13]
Computational Methodologies
Modern computational chemistry provides a powerful alternative and complement to experimental measurements. High-level ab initio and Density Functional Theory (DFT) methods can predict thermochemical properties with increasing accuracy.[1][7]
To achieve high accuracy, direct calculation of formation enthalpies from constituent atoms is often avoided. Instead, theoretical calculations are combined with known experimental data through balanced chemical equations known as isodesmic reactions.
-
Protocol: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[2] By choosing reference compounds with accurately known experimental enthalpies of formation, systematic errors in the quantum chemical calculations are largely canceled out. The enthalpy of the isodesmic reaction is calculated from the computed total electronic energies of all species. This reaction enthalpy is then combined with the experimental enthalpies of formation of the reference compounds to derive a highly accurate estimate for the target molecule's enthalpy of formation.[2][14]
Thermochemical Data for Substituted Pyridines
The following tables summarize experimentally determined thermochemical data for a range of substituted pyridines at T = 298.15 K.
Table 1: Standard Molar Enthalpies of Formation in the Gas Phase (ΔfH°(g)) for Monosubstituted Pyridines
| Substituent | Position | ΔfH°(g) (kJ/mol) |
| (Unsubstituted) | - | 140.4 ± 0.7[3] |
| -CH₃ | 2- (ortho) | 100.1 ± 1.2[3] |
| 3- (meta) | 106.5 ± 0.9[3] | |
| 4- (para) | 104.0 ± 1.1[3] | |
| -OH | 2- (ortho) | -48.2 ± 1.2[3] |
| 3- (meta) | -47.1 ± 1.0[3] | |
| -NH₂ | 2- (ortho) | 91.8 ± 1.5[3] |
| 3- (meta) | 109.9 ± 1.3[3] | |
| 4- (para) | 102.3 ± 1.2[3] | |
| -CN | 2- (ortho) | 269.7 ± 1.6[3] |
| 3- (meta) | 280.0 ± 1.2[3] | |
| 4- (para) | 277.9 ± 1.3[3] | |
| -Cl | 2- (ortho) | 104.5 ± 1.8[3] |
| 3- (meta) | 107.6 ± 1.3[3] | |
| -Br | 2- (ortho) | 120.4 ± 2.1[3] |
| 3- (meta) | 113.7 ± 2.1[3] |
Data sourced from a comprehensive review by Ribeiro da Silva (2007).[3]
Table 2: Standard Molar Enthalpies of Formation in the Gas Phase (ΔfH°(g)) for Polymethyl-Substituted Pyridines
| Compound | ΔfH°(g) (kJ/mol) |
| 2,3-Dimethylpyridine | 69.3 ± 1.3[3] |
| 2,4-Dimethylpyridine | 62.4 ± 1.2[3] |
| 2,5-Dimethylpyridine | 69.4 ± 1.3[3] |
| 2,6-Dimethylpyridine | 58.0 ± 1.4[3] |
| 3,4-Dimethylpyridine | 72.1 ± 1.2[3] |
| 3,5-Dimethylpyridine | 75.8 ± 1.3[3] |
| 2,4,6-Trimethylpyridine | 21.6 ± 1.7[2][3] |
Data sourced from a comprehensive review by Ribeiro da Silva (2007).[3]
Table 3: Standard Molar Enthalpies of Sublimation (ΔsubH°) for Selected Substituted Pyridines
| Compound | ΔsubH° (kJ/mol) | Experimental Method |
| 2-Aminopyridine | 78.4 ± 0.7[12] | Transpiration[12] |
| 3-Aminopyridine | 86.8 ± 0.5[12] | Transpiration[12] |
| 4-Aminopyridine | 91.0 ± 0.8[12] | Transpiration[12] |
| 3-Hydroxypyridine | 101.9 ± 1.0[12] | Transpiration[12] |
| 4-CH₃-Pyridine N-Oxide | 81.3 ± 2.8[11] | Knudsen Effusion[11] |
| 4-NO₂-Pyridine N-Oxide | 93.3 ± 2.8[11] | Knudsen Effusion[11] |
| 4-OCH₃-Pyridine N-Oxide | 103.9 ± 2.8[11] | Knudsen Effusion[11] |
Discussion of Trends
The data reveals distinct trends based on the nature and position of substituents. For instance, the introduction of a methyl group generally leads to a more negative (more stable) enthalpy of formation compared to the parent pyridine.[3] The position of substitution is also critical; for example, 2,6-dimethylpyridine is notably more stable than its other dimethyl isomers, which can be attributed to electronic and steric effects.[3]
These experimental values are crucial for developing and validating group additivity schemes, which allow for the estimation of thermochemical properties for a vast number of other substituted pyridines for which experimental data is unavailable.[3] Discrepancies between estimated and experimental values can highlight molecules with unusual electronic or steric interactions, warranting further investigation.[3]
Conclusion
The thermochemical properties of substituted pyridines are essential for a quantitative understanding of their stability and reactivity. A robust framework of experimental techniques, spearheaded by combustion calorimetry and vapor pressure measurements, provides the benchmark data in this field. These methods are increasingly supported and expanded upon by high-level computational protocols that leverage isodesmic reactions to achieve chemical accuracy. The compiled data demonstrates clear structure-property relationships, enabling researchers to make informed decisions in the design and synthesis of new pyridine-based molecules for pharmaceutical and technological applications.
References
- 1. jkk.unjani.ac.id [jkk.unjani.ac.id]
- 2. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. jpyro.co.uk [jpyro.co.uk]
- 5. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 6. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. pragolab.cz [pragolab.cz]
- 10. Knudsen cell - Wikipedia [en.wikipedia.org]
- 11. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Sublimation/vaporization and solvation enthalpies of monosubstituted pyridine derivatives [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis and Application of (3-Methoxypyridin-2-yl)methanol Derivatives in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs across a wide range of therapeutic areas. Its unique structural and electronic properties, including its ability to act as a hydrogen bond acceptor, make it a privileged structure in drug design. The introduction of a methoxy group, as in (3-Methoxypyridin-2-yl)methanol derivatives, allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is crucial for optimizing drug candidates. Furthermore, the methanol moiety provides a key synthetic handle for further molecular elaboration.
This document provides detailed protocols for the synthesis of this compound derivatives and highlights their application in the discovery of novel therapeutics, with case studies on potent inhibitors for pain and cancer.
Section 1: General Synthetic Pathway
A common and effective route to synthesize this compound involves a multi-step process starting from a nitrile precursor. This pathway includes the reduction of the nitrile to a primary amine, followed by a diazotization reaction to yield the final alcohol. This method offers good overall yields and utilizes well-established chemical transformations.
Caption: General workflow for the synthesis of this compound.
Section 2: Applications in Drug Discovery
The this compound scaffold is a versatile starting point for constructing complex molecules with significant therapeutic potential. The following case studies illustrate its application in developing inhibitors for challenging biological targets.
Case Study 1: TRPV3 Antagonists for Neuropathic Pain
Transient receptor potential vanilloid 3 (TRPV3) is a cation channel implicated in pain sensation, inflammation, and skin disorders. Developing selective TRPV3 antagonists is a promising strategy for treating these conditions. A series of potent and selective TRPV3 antagonists were developed featuring a (pyridin-2-yl)methanol moiety. Systematic optimization led to the identification of compound 74a , which demonstrated a favorable preclinical profile in models of neuropathic and central pain.
Table 1: Biological Activity of a Lead (Pyridin-2-yl)methanol Derivative
| Compound ID | Description | Target | IC₅₀ (µM) |
|---|
| 74a | cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol | TRPV3 | 0.38 |
Caption: Workflow for the discovery of a TRPV3 antagonist preclinical candidate.
Case Study 2: PI3K/mTOR Dual Inhibitors for Cancer Therapy
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Dual inhibition of PI3K and the mammalian target of rapamycin (mTOR), a key downstream effector, is an effective anti-tumor strategy. A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as potent PI3K/mTOR dual inhibitors.
Compound 22c emerged as a highly potent inhibitor, demonstrating strong activity against both PI3Kα and mTOR kinases and robust anti-proliferative effects in cancer cell lines. It was also shown to induce cell cycle arrest and apoptosis.
Table 2: Biological Activity of Representative PI3K/mTOR Dual Inhibitors
| Compound ID | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | HCT-116 Cell IC₅₀ (nM) | MCF-7 Cell IC₅₀ (nM) |
|---|
| 22c | 0.22 | 23 | 20 | 130 |
Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.
Section 3: Detailed Experimental Protocols
The following protocols are representative methods for the synthesis and evaluation of this compound derivatives.
Protocol 3.1: Synthesis of 3-Methoxy-2-cyanopyridine (Precursor)
This procedure is adapted from a general method for synthesizing substituted 2-methoxypyridine-3-carbonitriles.
-
Preparation of Sodium Methoxide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add dry methanol. Carefully add sodium metal portion-wise while cooling in an ice bath. Stir until all sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium methoxide solution at 5 °C, add a solution of propanedinitrile in dry methanol.
-
Addition of Aldehyde: Add a methanolic solution of an appropriate α,β-unsaturated aldehyde precursor dropwise over 2 hours, maintaining the temperature at 5-10 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 90 minutes.
-
Work-up: Cool the mixture and remove the solvent under reduced pressure. Dissolve the resulting residue in water and extract thoroughly with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 3-methoxy-2-cyanopyridine derivative.
Protocol 3.2: Synthesis of this compound
This two-step protocol is based on established methods for the conversion of pyridine-2-carbonitriles to the corresponding methanols.
Step A: Catalytic Hydrogenation to (3-Methoxypyridin-2-yl)methanamine
-
Reactor Setup: In a high-pressure autoclave, dissolve the 3-methoxy-2-cyanopyridine precursor in methanol saturated with ammonia.
-
Catalyst Addition: Under an inert atmosphere, carefully add a slurry of Raney® Nickel (5-10% by weight of the substrate) to the solution.
-
Hydrogenation: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar). Heat the reaction to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.
-
Work-up: Once complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet with solvent. Concentrate the filtrate under reduced pressure to obtain the crude aminomethylpyridine intermediate.
Step B: Diazotization to this compound
-
Dissolution: Dissolve the crude (3-Methoxypyridin-2-yl)methanamine in an aqueous acidic solution (e.g., aqueous acetic acid or dilute mineral acid). Cool the solution to 0-5 °C in an ice bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the stirred amine solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor for the cessation of gas (N₂) evolution.
-
Work-up: Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ or NaOH solution) to a neutral or slightly basic pH.
-
Extraction and Purification: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.
Protocol 3.3: In Vitro Kinase Assay (Representative)
This protocol outlines a general procedure for determining the inhibitory activity of compounds against kinases like PI3K and mTOR, based on the ADP-Glo™ assay format.
-
Reagent Preparation: Prepare assay buffers, kinase solutions (e.g., PI3Kα, mTOR), substrate solutions (e.g., PIP2 for PI3K), and ATP solution at desired concentrations.
-
Compound Plating: Serially dilute test compounds in DMSO and add to a 384-well assay plate.
-
Kinase Reaction: Add the kinase and substrate mixture to the wells containing the compounds. Incubate for a short period at room temperature.
-
Initiation: Start the kinase reaction by adding ATP. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and detect the amount of ADP produced by adding ADP-Glo™ Reagent. After incubation, add the Kinase Detection Reagent.
-
Measurement: Measure luminescence using a plate reader. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Protocol 3.4: Cell Proliferation Assay (Representative)
This protocol describes a general method to assess the anti-proliferative effects of compounds on cancer cell lines like MCF-7 or HCT-116.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically in 0.1% DMSO final concentration) and incubate for 72 hours.
-
Viability Assessment: After incubation, add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Measurement: If using CellTiter-Glo®, measure luminescence with a plate reader. If using MTT, solubilize the formazan crystals and measure absorbance.
-
Data Analysis: Normalize the results to vehicle-treated controls and calculate IC₅₀ values by plotting the percentage of cell growth inhibition against the logarithm of compound concentration.
Application Notes and Protocols for the Oxidation of (3-Methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the oxidation of the primary alcohol, (3-Methoxypyridin-2-yl)methanol, to its corresponding aldehyde, 3-methoxy-2-pyridinecarboxaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. This guide presents three common and effective oxidation methods: Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and Manganese Dioxide (MnO₂) oxidation. Each protocol is detailed with reagent quantities, reaction conditions, and work-up procedures. A comparative summary of the key quantitative data is provided for easy reference. Additionally, a visual representation of the general experimental workflow is included to facilitate understanding.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The resulting aldehydes are versatile intermediates, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This compound is a key starting material in the synthesis of various compounds of medicinal interest. Its successful oxidation to 3-methoxy-2-pyridinecarboxaldehyde opens avenues for further molecular elaboration. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the methoxy and pyridine functional groups. This document outlines three reliable methods for this conversion, each with its own advantages and considerations.
Comparative Data of Oxidation Protocols
| Parameter | Swern Oxidation | PCC Oxidation | MnO₂ Oxidation |
| Oxidizing Agent | Dimethyl sulfoxide (DMSO), Oxalyl chloride | Pyridinium chlorochromate (PCC) | Activated Manganese Dioxide (MnO₂) |
| Stoichiometry (Oxidant) | ~1.5 - 2.0 equivalents | ~1.5 equivalents | ~5 - 10 equivalents (by weight) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) or Chloroform (CHCl₃) |
| Temperature | -78 °C to room temperature | Room temperature | Room temperature or reflux |
| Reaction Time | 1 - 3 hours | 2 - 4 hours | 12 - 24 hours |
| Work-up | Quenching with base, aqueous extraction | Filtration through silica or celite, solvent removal | Filtration of MnO₂, solvent removal |
| Key Considerations | Requires low temperatures; produces malodorous dimethyl sulfide.[1][2] | Chromium-based reagent (toxic); requires anhydrous conditions.[3][4][5][6][7] | Heterogeneous reaction; requires a large excess of oxidant. |
Experimental Protocols
Protocol 1: Swern Oxidation
The Swern oxidation is a mild and highly efficient method for the oxidation of primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.[1][8] This method is known for its high yields and compatibility with a wide range of functional groups.[1]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the stirred DCM, followed by the dropwise addition of DMSO. Stir the resulting mixture for 15-20 minutes at -78 °C.
-
Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.
-
Add triethylamine dropwise to the flask, and continue stirring for 15 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 45-60 minutes.
-
Quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-methoxy-2-pyridinecarboxaldehyde.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and selective oxidizing agent for the conversion of primary alcohols to aldehydes.[3][4][5][7] The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane, at room temperature.[6]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel or Celite
-
Diethyl ether
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add PCC and anhydrous DCM.
-
Add a solution of this compound in anhydrous DCM to the stirred suspension of PCC in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pass the mixture through a short pad of silica gel or Celite to filter off the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude 3-methoxy-2-pyridinecarboxaldehyde.
-
The crude product can be further purified by flash column chromatography.
Protocol 3: Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic, benzylic, and heterocyclic alcohols. The reaction is heterogeneous and typically requires a large excess of the oxidant.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound and DCM or chloroform.
-
Add a large excess (5-10 equivalents by weight) of activated MnO₂ to the solution.
-
Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ and its reduced forms.
-
Wash the Celite pad thoroughly with DCM or chloroform.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 3-methoxy-2-pyridinecarboxaldehyde.
-
Purify the crude product by flash column chromatography if necessary.
Experimental Workflow Diagram
Caption: General workflow for the oxidation of this compound.
Signaling Pathway Diagram (Reaction Scheme)
Caption: General chemical transformation from primary alcohol to aldehyde.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 3. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]
- 4. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 5. allindianpatents.com [allindianpatents.com]
- 6. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
Application of (3-Methoxypyridin-2-yl)methanol in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note to the Reader: Extensive literature searches did not yield specific examples of (3-Methoxypyridin-2-yl)methanol being employed as a ligand in palladium-catalyzed cross-coupling reactions with detailed quantitative data. The following application notes and protocols are therefore based on established methodologies for similar pyridyl-containing ligands and are intended to serve as a foundational guide for researchers interested in exploring the potential of this compound in this capacity. The provided tables and protocols are illustrative templates and would require experimental validation and optimization for specific substrates.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. Pyridine-containing molecules are a versatile class of ligands, and this compound offers intriguing structural features, including a bidentate chelation potential through the pyridine nitrogen and the hydroxyl group, which could stabilize the palladium catalyst and promote efficient catalysis. This document outlines the potential application of this compound as a ligand in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The reaction couples an organoboron reagent with an aryl or vinyl halide or triflate.
The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The ligand plays a crucial role in stabilizing the palladium species throughout the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following table presents hypothetical data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, illustrating the expected performance of a palladium catalyst with this compound as a ligand under optimized conditions.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | >95 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | >95 |
| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 90-95 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 85-90 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 80-85 |
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
This compound (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Water (4:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The following table presents hypothetical data for the Buchwald-Hartwig amination of 4-bromotoluene with various amines, illustrating the expected performance of a palladium catalyst with this compound as a ligand.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(p-tolyl)aniline | >90 |
| 2 | Morpholine | 4-(p-tolyl)morpholine | >95 |
| 3 | n-Hexylamine | N-(p-tolyl)hexan-1-amine | 85-90 |
| 4 | Di-n-butylamine | N,N-di-n-butyl-4-methylaniline | 80-85 |
| 5 | Indole | 1-(p-tolyl)-1H-indole | 75-80 |
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
This compound (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the aryl halide, sodium tert-butoxide, and this compound to a dry Schlenk flask.
-
In a separate vial, dissolve Pd₂(dba)₃ in toluene, then add this solution to the Schlenk flask.
-
Add the amine to the reaction mixture.
-
Seal the flask, remove it from the glovebox, and heat to 100 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite®, washing with diethyl ether (3 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Conclusion
Application Notes and Protocols for the Use of (3-Methoxypyridin-2-yl)methanol Derivatives in Proton Pump Inhibitor Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction
Proton pump inhibitors (PPIs) are a class of drugs that irreversibly inhibit the H+/K+ ATPase (proton pump) in gastric parietal cells, making them highly effective in reducing stomach acid secretion.[1][2] A key structural motif in many commercially successful PPIs, such as omeprazole, esomeprazole, lansoprazole, and pantoprazole, is a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl group. (3-Methoxypyridin-2-yl)methanol and its derivatives are critical starting materials for the synthesis of the pyridine portion of these active pharmaceutical ingredients (APIs).[3] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of several PPIs using these pyridine-based intermediates.
Mechanism of Action of Proton Pump Inhibitors
Proton pump inhibitors are prodrugs that, after absorption, diffuse into the parietal cells of the stomach.[4] In the acidic environment of the secretory canaliculi, they undergo a molecular rearrangement to their active, sulfenamide form.[5] This activated form then covalently binds to cysteine residues on the luminal side of the H+/K+ ATPase, inactivating the pump and thereby inhibiting the final step of gastric acid secretion.[5][6]
Caption: Mechanism of action of proton pump inhibitors.
Synthetic Applications and Protocols
The general synthetic strategy for many PPIs involves the coupling of a substituted 2-chloromethylpyridine derivative with a 2-mercaptobenzimidazole, followed by an oxidation step to form the final sulfoxide product. This compound derivatives are key precursors for these 2-chloromethylpyridines.
Synthesis of Omeprazole
Omeprazole synthesis is a well-established process that typically involves the reaction of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole to form a thioether intermediate, which is then oxidized.[7][8]
Caption: Logical workflow for the synthesis of omeprazole.
Experimental Protocol: Synthesis of the Thioether Intermediate
-
Preparation of the Benzimidazole Salt: In a reaction vessel, dissolve 5.0 g (0.13 mol) of sodium hydroxide in 50 mL of ethanol with heating to 70-90°C. Add 17.8 g (0.10 mol) of 2-mercapto-5-methoxybenzimidazole and reflux until complete dissolution. Cool the resulting solution to below 10°C.[7]
-
Coupling Reaction: In a separate vessel, dissolve 20.0 g (0.09 mol) of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 mL of water. Slowly add this aqueous solution to the cooled benzimidazole salt solution.[7][8]
-
Reaction and Work-up: Allow the reaction mixture to warm to 30°C and maintain for 4 hours. After the reaction is complete, cool the mixture to 10°C and add 500 mL of water. Stir the mixture for 12 hours to precipitate the product.[8]
-
Isolation: Collect the white solid by suction filtration and dry to obtain 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzimidazole.[8]
Experimental Protocol: Oxidation to Omeprazole
-
Dissolution: Dissolve the thioether intermediate obtained in the previous step in dichloromethane.
-
Oxidation: Cool the solution to a temperature between -10°C and 0°C. Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.[7]
-
Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and wash the organic layer with an appropriate aqueous solution to remove excess oxidizing agent and byproducts.
-
Isolation and Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield omeprazole.
Synthesis of Esomeprazole
Esomeprazole is the (S)-enantiomer of omeprazole and is synthesized using asymmetric oxidation methods to achieve high enantiomeric excess.
Experimental Protocol: Asymmetric Oxidation for Esomeprazole
A continuous flow process has been developed for the asymmetric sulfoxidation of the thioether intermediate. This method offers high yield and enantioselectivity with a significantly reduced reaction time.[9] The process involves the use of a chiral titanium complex as a catalyst.[9]
Synthesis of Pantoprazole
Pantoprazole synthesis involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-difluoromethoxy-2-mercaptobenzimidazole, followed by oxidation.[10][11]
Experimental Protocol: Synthesis of Pantoprazole Thioether
A one-pot synthesis can be employed where 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is reacted with 2-mercapto-5-difluoromethoxy benzimidazole in an organic solvent system with a phase transfer catalyst.[12]
Synthesis of Lansoprazole
The synthesis of lansoprazole follows a similar pathway, utilizing 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride as the pyridine-containing starting material.[13][14]
Experimental Protocol: Synthesis of Lansoprazole Thioether
2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is condensed with 2-mercaptobenzimidazole in an aqueous medium with an alkali like sodium hydroxide or potassium hydroxide.[15]
Quantitative Data Summary
The following tables summarize the reported yields and purity for the synthesis of various PPIs and their intermediates.
| PPI Synthesis Step | Starting Materials | Product | Yield (%) | Purity (%) | Enantiomeric Excess (ee %) | Reference(s) |
| Omeprazole | ||||||
| Thioether Formation | 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl, 5-methoxy-2-mercaptobenzimidazole | Thioether Intermediate | 96 | - | - | [8] |
| Esomeprazole | ||||||
| Asymmetric Oxidation | Thioether Intermediate | Esomeprazole | 98 | 99.8 | 99.6 | [9] |
| Pantoprazole | ||||||
| Thioether Formation | 2-chloromethyl-3,4-dimethoxypyridine HCl, 5-difluoromethoxy-2-mercaptobenzimidazole | Thioether Intermediate | - | - | - | [10][11] |
| Lansoprazole | ||||||
| Thioether Formation | 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, 2-mercaptobenzimidazole | Thioether Intermediate | >98 | - | - | [15] |
| Oxidation | Lansoprazole Thioether | Lansoprazole | 91 | - | - | [16] |
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the synthesis of a proton pump inhibitor.
Caption: General experimental workflow for PPI synthesis.
Conclusion
This compound and its derivatives are indispensable intermediates in the synthesis of a wide range of proton pump inhibitors. The synthetic routes are generally robust and high-yielding. For chiral PPIs like esomeprazole, the development of efficient asymmetric oxidation methods has been crucial. The protocols and data presented here provide a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. PROTON PUMP INHIBITOR.ppt [slideshare.net]
- 2. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. Production of Lansoprazole - Chempedia - LookChem [lookchem.com]
- 15. CN102558148A - Synthesis process of lansoprazole important intermediate - Google Patents [patents.google.com]
- 16. Synthesis of the Impurities of Lansoprazole [journal11.magtechjournal.com]
Laboratory-Scale Synthesis of (3-Methoxypyridin-2-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of (3-Methoxypyridin-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes from commercially available starting materials, 3-methoxypyridine-2-carbaldehyde and 3-methoxypyridine-2-carboxylic acid, are presented.
Synthetic Routes Overview
The synthesis of this compound can be efficiently achieved via two principal reduction pathways:
-
Route 1: Reduction of 3-methoxypyridine-2-carbaldehyde. This method employs a mild reducing agent, sodium borohydride, for the selective reduction of the aldehyde functionality to the corresponding primary alcohol. This route is often preferred for its operational simplicity and the use of a less hazardous reducing agent.
-
Route 2: Reduction of 3-methoxypyridine-2-carboxylic acid. This approach requires a more potent reducing agent, lithium aluminum hydride (LiAlH₄), to convert the carboxylic acid to the primary alcohol. While the starting material may be more readily available or cost-effective in some cases, this method involves more stringent reaction conditions and handling of a pyrophoric reagent.
Data Presentation
The following tables summarize the key quantitative data associated with each synthetic route, allowing for a comparative assessment.
Table 1: Reagents and Reaction Conditions
| Parameter | Route 1: Aldehyde Reduction | Route 2: Carboxylic Acid Reduction |
| Starting Material | 3-methoxypyridine-2-carbaldehyde | 3-methoxypyridine-2-carboxylic acid |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Molar Equivalents of Reducing Agent | 1.1 - 1.5 | 1.5 - 2.0 |
| Solvent | Methanol or Ethanol | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Reaction Time | 1 - 3 hours | 2 - 6 hours |
Table 2: Yield and Purity Comparison
| Parameter | Route 1: Aldehyde Reduction | Route 2: Carboxylic Acid Reduction |
| Typical Yield | >90% | >85% |
| Product Purity (after purification) | High (>98%) | High (>98%) |
| Purification Method | Extraction, Column Chromatography | Extraction, Column Chromatography |
Experimental Protocols
Route 1: Synthesis of this compound via Reduction of 3-methoxypyridine-2-carbaldehyde
This protocol details the reduction of 3-methoxypyridine-2-carbaldehyde using sodium borohydride.
Materials:
-
3-methoxypyridine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxypyridine-2-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again in an ice bath and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases and the pH is neutral to slightly acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Route 2: Synthesis of this compound via Reduction of 3-methoxypyridine-2-carboxylic acid
This protocol describes the reduction of 3-methoxypyridine-2-carboxylic acid using lithium aluminum hydride. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
Materials:
-
3-methoxypyridine-2-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% w/v Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, add LiAlH₄ (1.5 eq) to the flask, followed by anhydrous THF to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 3-methoxypyridine-2-carboxylic acid (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux.
-
Maintain the reflux for 2-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Fieser Workup: Carefully and slowly quench the reaction by the sequential dropwise addition of:
-
Deionized water (x mL, where x = grams of LiAlH₄ used)
-
15% NaOH solution (x mL)
-
Deionized water (3x mL)
-
-
A granular white precipitate should form. Stir the mixture at room temperature for 30 minutes.
-
Filter the solid aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washes and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the two described synthetic routes.
Caption: Experimental workflows for the synthesis of this compound.
Caption: Logical relationship of the two synthetic pathways to the target molecule.
Application Notes and Protocols: (3-Methoxypyridin-2-yl)methanol as a Versatile Precursor for Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of (3-Methoxypyridin-2-yl)methanol in the generation of novel heterocyclic compounds with significant potential in drug discovery. This document details synthetic strategies, experimental protocols, quantitative biological data, and the signaling pathways modulated by the resulting molecules, with a focus on furo[3,2-b]pyridines and pyrido[1,2-a]pyrimidines.
Introduction: The Potential of this compound in Heterocyclic Synthesis
This compound is a valuable and versatile starting material in medicinal chemistry. The presence of a methoxy group and a hydroxymethyl group on the pyridine ring offers multiple reaction sites for the construction of diverse heterocyclic scaffolds. The pyridine core is a common motif in numerous biologically active compounds, and its derivatives are of great interest for the development of novel therapeutics, particularly in the areas of oncology and inflammation.
This document outlines the synthesis of two key classes of bioactive heterocycles that can be derived from precursors related to this compound:
-
Furo[3,2-b]pyridines: These compounds have emerged as potent and selective inhibitors of various kinases and modulators of the Hedgehog signaling pathway.
-
Pyrido[1,2-a]pyrimidines: This scaffold is found in compounds exhibiting a range of biological activities, including the inhibition of SHP2 phosphatase, a critical node in cancer signaling pathways.
Synthesis of Furo[3,2-b]pyridine Derivatives
While a direct synthetic protocol starting from this compound for furo[3,2-b]pyridines is not explicitly detailed in the surveyed literature, a plausible synthetic route can be adapted from established methods using structurally similar precursors. A key strategy involves the initial conversion of the hydroxymethyl group to a more suitable functional group for subsequent cyclization.
Proposed Synthetic Pathway
A proposed multi-step synthesis to access a furo[3,2-b]pyridine core from a this compound derivative is outlined below. This pathway is adapted from protocols for the synthesis of furo[3,2-b]pyridin-3-ol from 3-chloro-2-hydroxypyridine.
Caption: Proposed synthetic workflow for furo[3,2-b]pyridines.
Experimental Protocol (Adapted for Furo[3,2-b]pyridine Synthesis)
This protocol is adapted from the synthesis of furo[3,2-b]pyridin-3-ol and provides a general framework.
Step 1: Williamson Ether Synthesis
-
To a solution of a suitable 2-substituted-3-methoxypyridine (e.g., 2-chloro-3-methoxypyridine) (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of a protected glycolaldehyde equivalent (e.g., 2-(benzyloxy)acetaldehyde) (1.1 eq) in anhydrous THF.
-
Heat the reaction to reflux and stir for 24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 2: Intramolecular Cyclization and Deprotection
-
Add the crude product from the previous step to polyphosphoric acid.
-
Heat the mixture to 120 °C and stir for 2 hours, monitoring the cyclization by TLC.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
If a protecting group (e.g., benzyl) is present, dissolve the crude product in methanol, add 10% Pd/C catalyst, and stir under a hydrogen atmosphere for 12 hours.
-
Filter the reaction mixture through Celite, wash with methanol, and concentrate the filtrate to obtain the final furo[3,2-b]pyridine product.
Quantitative Data: Biological Activity of Furo[3,2-b]pyridine Analogs
Furo[3,2-b]pyridine derivatives have shown significant activity as inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway.[1][2][3][4][5][6]
Table 1: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives [1][5]
| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular Activity (MCF-7, GI₅₀, µM) |
| MU1210 | CLK1 | 8 | >10 |
| CLK2 | 20 | ||
| CLK4 | 12 | ||
| 1a | CLK1 | 150 | >10 |
| CLK2 | 35 | ||
| CLK4 | 80 | ||
| 1b | CLK1 | 120 | 5.2 |
| CLK2 | 25 | ||
| CLK4 | 60 |
Table 2: Hedgehog Pathway Inhibitory Activity of Furo[3,2-b]pyridine Derivatives [1]
| Compound ID | Hedgehog Pathway IC₅₀ (µM) |
| 2a | 0.85 |
| 2b | 0.65 |
| 2c | 0.45 |
Synthesis of Pyrido[1,2-a]pyrimidine Derivatives
The synthesis of the pyrido[1,2-a]pyrimidine scaffold can be efficiently achieved through multicomponent reactions, which offer a streamlined approach to complex molecular architectures.
Synthetic Pathway via Multicomponent Reaction
A general one-pot, three-component reaction for the synthesis of pyrido[1,2-a]pyrimidine derivatives is presented below. This approach involves the condensation of an aminopyridine, an aldehyde, and an active methylene compound.
Caption: Multicomponent reaction for pyrido[1,2-a]pyrimidine synthesis.
Experimental Protocol for Pyrido[1,2-a]pyrimidine Synthesis
-
In a round-bottom flask, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), and the active methylene compound (e.g., malononitrile) (1.0 mmol) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a suitable catalyst (e.g., piperidine or lactic acid).
-
Heat the reaction mixture to reflux and stir for the appropriate time (typically 2-8 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry.
-
If necessary, the product can be further purified by recrystallization.
Quantitative Data: Biological Activity of Pyrido[1,2-a]pyrimidine Analogs
Derivatives of pyrido[1,2-a]pyrimidin-4-one have been identified as novel allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in various cancers.[7]
Table 3: SHP2 Inhibitory Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives [7]
| Compound ID | SHP2 IC₅₀ (µM) |
| 13a | 1.25 |
| 14i | 0.104 |
| 14j | 0.231 |
| 14k | 0.562 |
Signaling Pathway Visualizations
Understanding the molecular context in which these novel heterocyclic compounds exert their biological effects is crucial for rational drug design.
Hedgehog Signaling Pathway and Furo[3,2-b]pyridine Inhibition
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant activation is linked to several cancers.[2][6] Furo[3,2-b]pyridine derivatives have been shown to modulate this pathway.
Caption: Hedgehog signaling pathway and Furo[3,2-b]pyridine modulation.
SHP2 Signaling Pathway and Pyrido[1,2-a]pyrimidine Inhibition
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-ERK and PI3K-AKT signaling pathways, which are frequently dysregulated in cancer.[7] Pyrido[1,2-a]pyrimidin-4-one derivatives act as allosteric inhibitors of SHP2.[7]
Caption: SHP2 signaling and its inhibition by Pyrido[1,2-a]pyrimidines.
Conclusion
This compound and its derivatives are valuable precursors for the synthesis of novel and biologically active heterocyclic compounds. The furo[3,2-b]pyridine and pyrido[1,2-a]pyrimidine scaffolds, accessible from related starting materials, have demonstrated significant potential as kinase inhibitors and modulators of key signaling pathways implicated in cancer. The provided protocols and data serve as a guide for researchers in the design and synthesis of new therapeutic agents based on these privileged heterocyclic systems. Further exploration of the synthetic utility of this compound is warranted to expand the chemical space for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Compounds Derived from (3-Methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for compounds derived from (3-Methoxypyridin-2-yl)methanol, focusing on their demonstrated biological activities as gamma-secretase modulators and PI3K/mTOR dual inhibitors.
Gamma-Secretase Modulators for Alzheimer's Disease Research
Derivatives of this compound have been identified as potent modulators of gamma-secretase, an enzyme critically involved in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Specifically, these compounds can selectively reduce the formation of the toxic Aβ42 peptide.
Quantitative Data
The following table summarizes the in vitro activity of a key compound.
| Compound ID | Structure | Aβ42 IC50 (nM)[1] | clogP[1] | Aqueous Solubility (µM at pH 7.4)[1] |
| 22d | 3-Methoxypyridine derivative | 60 ± 15 | 3.28 | 4.5 |
Experimental Protocols
Protocol 1: Gamma-Secretase Activity Assay for Aβ42 Inhibition
This protocol outlines the procedure to determine the 50% inhibitory concentration (IC50) of test compounds on the production of Aβ42.
Workflow:
Caption: Workflow for determining Aβ42 inhibition.
Materials:
-
HEK293 cells stably expressing human amyloid precursor protein (APP)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compound (e.g., 22d) and vehicle (e.g., DMSO)
-
Aβ42 Sandwich ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Maintain HEK293-APP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Plating: Seed the cells into 96-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and add fresh medium containing the various concentrations of the test compound or vehicle control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for Aβ42 analysis.
-
ELISA: Perform the Aβ42 Sandwich ELISA according to the manufacturer's instructions to quantify the amount of Aβ42 in the supernatant.
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of Aβ42 inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway
Caption: Gamma-secretase modulation by test compounds.
PI3K/mTOR Dual Inhibitors for Cancer Research
Sulfonamide methoxypyridine derivatives have been synthesized and evaluated as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway that is often dysregulated in cancer, promoting cell proliferation, survival, and growth.
Quantitative Data
The following table summarizes the in vitro activity of representative sulfonamide methoxypyridine derivatives.
| Compound ID | PI3Kα IC50 (nM)[2][3] | mTOR IC50 (nM)[2][3] | HCT-116 Cell Proliferation IC50 (µM)[2] |
| Compound 1 | 0.2 | - | 0.01 |
| HS-173 | 0.8 | - | - |
Note: Specific IC50 values for mTOR were not provided in the search results for all listed compounds.
Experimental Protocols
Protocol 2: PI3K/mTOR Kinase Activity Assay
This protocol describes a method to determine the IC50 of test compounds against PI3K and mTOR kinases using a luminescence-based assay.
Workflow:
Caption: Workflow for PI3K/mTOR kinase inhibition assay.
Materials:
-
Recombinant human PI3Kα or mTOR enzyme
-
Substrate (e.g., PIP2 for PI3K)
-
ATP
-
384-well plates
-
Test compound and vehicle (DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the kinase, substrate, and test compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Initiate Reaction: Add a mixture of the substrate and ATP to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume the remaining ATP. Incubate as per the manufacturer's instructions.
-
Signal Generation: Add the Kinase Detection Reagent. This will convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the kinase activity.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value as described in Protocol 1.
Protocol 3: Cell Proliferation Assay
This protocol is for assessing the anti-proliferative effects of the compounds on a cancer cell line, such as HCT-116.
Procedure:
-
Cell Plating: Seed HCT-116 cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).
-
Data Analysis: Determine the IC50 for cell proliferation by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
References
Catalytic Applications of Metal Complexes with Pyridylmethanol Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the catalytic applications of metal complexes featuring pyridylmethanol ligands. These ligands, characterized by a pyridine ring appended with one or more hydroxymethyl groups, form stable and versatile complexes with a range of transition metals, enabling a variety of important organic transformations. This guide covers key applications in oxidation, asymmetric synthesis, polymerization, and cross-coupling reactions, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a research setting.
Oxidation Catalysis: Selective Alcohol Oxidation
Metal complexes with pyridylmethanol and related pyridine-containing ligands are effective catalysts for the selective oxidation of alcohols to aldehydes and ketones, often utilizing environmentally benign oxidants like hydrogen peroxide. Iron complexes, in particular, have demonstrated significant catalytic activity.
Application Note:
Iron(III) complexes of pyridine-containing macrocyclic ligands have been shown to be robust catalysts for the oxidation of primary and secondary alcohols. The choice of the counter-anion on the iron complex can be crucial for achieving high conversion and selectivity. For instance, the complex [Fe(III)(Br)2(Pc-L)]Br (where Pc-L is a pyridine-containing macrocyclic ligand) has been used for the selective oxidation of benzyl alcohol to benzaldehyde with high efficiency. Another simple and effective system involves the use of Fe(III) in combination with 2-picolinic acid as a co-ligand. These catalytic systems are attractive due to the low cost and low toxicity of iron.
Quantitative Data:
| Catalyst | Substrate | Oxidant | Solvent | Conversion (%) | Selectivity (%) | Reference |
| [Fe(III)(Br)2(Pc-L)]Br | Benzyl Alcohol | H2O2 | Acetonitrile | up to 98 | up to 99 | [1] |
| Fe(III)/2-Picolinic Acid | Benzyl Alcohols | H5IO6 | Pyridine | High | High | [2] |
| Ferric Nitrate | Benzyl Alcohol | - | 1,4-dioxane | up to 95 | up to 95 | [3] |
Experimental Protocol: Selective Oxidation of Benzyl Alcohol with [Fe(III)(Br)2(Pc-L)]Br
This protocol is a representative procedure based on the literature for the oxidation of benzyl alcohol.[1]
Materials:
-
[Fe(III)(Br)2(Pc-L)]Br complex (catalyst)
-
Benzyl alcohol (substrate)
-
Hydrogen peroxide (30% aq. solution, oxidant)
-
Acetonitrile (solvent)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Analytical equipment for product analysis (GC, NMR)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the [Fe(III)(Br)2(Pc-L)]Br catalyst (0.01 mmol) in acetonitrile (10 mL).
-
Add benzyl alcohol (1.0 mmol) to the solution.
-
Slowly add hydrogen peroxide (1.2 mmol) to the reaction mixture while stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress of the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the excess hydrogen peroxide by adding a small amount of saturated aqueous sodium sulfite solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure benzaldehyde.
-
Characterize the product by NMR and compare with known standards.
Asymmetric Catalysis: Enantioselective Synthesis
Chiral pyridylmethanol ligands are instrumental in asymmetric catalysis, where they induce stereoselectivity in a variety of metal-catalyzed reactions. Their applications are particularly notable in the enantioselective addition of organozinc reagents to aldehydes and in asymmetric hydrogenation.
Application Note:
Chiral pyridine-containing alcohols can act as highly effective ligands for the enantioselective addition of organozinc reagents to aldehydes, producing chiral secondary alcohols with high enantiomeric excess (ee).[4] The stereogenic center on the ligand, in proximity to the coordinating nitrogen and oxygen atoms, creates a chiral environment around the metal center, directing the approach of the nucleophile to one face of the aldehyde. Similarly, chiral pyridine-aminophosphine ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenation of olefins and imines, yielding products with excellent enantio- and diastereoselectivity.[5][6]
Quantitative Data:
| Catalyst System | Reaction | Substrate | Yield (%) | ee (%) | dr | Reference |
| Chiral Pyridyl Alcohol / Zn(Et)2 | Diethylzinc addition to aldehydes | Aromatic and aliphatic aldehydes | High | up to 99 | - | [7] |
| Ir / Chiral Pyridine-Aminophosphine | Asymmetric Hydrogenation | Benchmark olefins | High | up to 99 | - | [6] |
| Ir / Chiral Pyridine-Aminophosphine | Asymmetric Hydrogenation | 2,4-diaryl-3H-benzo[b]azepines | High | up to 99 | >20:1 | [5][6] |
Experimental Protocol: Asymmetric Hydrogenation of an Olefin
This protocol is a generalized procedure based on iridium-catalyzed asymmetric hydrogenations.[5][6]
Materials:
-
[Ir(COD)Cl]2 (Iridium precursor)
-
Chiral Pyridine-Aminophosphine ligand
-
Olefin substrate
-
Anhydrous and degassed solvent (e.g., Dichloromethane or Ethyl Acetate)
-
High-pressure hydrogenation autoclave
-
Hydrogen gas (high purity)
-
Analytical equipment for ee determination (chiral HPLC or GC)
Procedure:
-
In a glovebox, charge a Schlenk flask with [Ir(COD)Cl]2 (0.005 mmol) and the chiral pyridine-aminophosphine ligand (0.011 mmol).
-
Add anhydrous, degassed solvent (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.
-
In a separate vial, dissolve the olefin substrate (1.0 mmol) in the same solvent (5 mL).
-
Transfer the catalyst solution and the substrate solution to a glass-lined stainless-steel autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30 bar).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
Carefully release the hydrogen pressure and purge the autoclave with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Polymerization Catalysis: Ethylene Polymerization
Pyridine-imine ligands, which are structurally related to pyridylmethanols, form highly active nickel(II) and palladium(II) complexes for ethylene polymerization. These catalysts can produce polyethylenes with a range of molecular weights and branching densities by tuning the ligand structure and reaction conditions.
Application Note:
Nickel(II) complexes bearing pyridine-imine ligands, when activated with a co-catalyst such as methylaluminoxane (MAO) or ethylaluminum dichloride (EtAlCl2), are efficient catalysts for the polymerization of ethylene.[8][9] The steric and electronic properties of the substituents on the pyridine and imine moieties of the ligand significantly influence the catalytic activity, the molecular weight of the resulting polymer, and the degree of branching. Bulky substituents on the ligand can suppress chain transfer reactions, leading to higher molecular weight polyethylene.
Quantitative Data:
| Catalyst | Co-catalyst | Activity (g PE (mol Ni)⁻¹ h⁻¹) | Mw (kg mol⁻¹) | PDI (Mw/Mn) | Reference |
| [2-{(2,6-(CH(C6H4-p-F)2)2-4-MeC6H2)N=CMe}C5H4N]NiBr2 | EtAlCl2 | 3.20 x 10⁶ | - | - | [9] |
| [2-{(2,6-(CH(C6H4-p-F)2)2-4-OCF3C6H2)N=CMe}C5H4N]NiBr2 | EtAlCl2 | 4.28 x 10⁶ | - | - | [9] |
| Pyridine-imine Ni(II) Complex | MMAO | up to 10⁷ | 0.3 - 301.6 | 1.9 - 59.7 | [10] |
Experimental Protocol: Ethylene Polymerization with a Pyridine-Imine Nickel(II) Catalyst
This is a general procedure for ethylene polymerization.[7]
Materials:
-
Pyridine-imine Nickel(II) bromide complex (pre-catalyst)
-
Methylaluminoxane (MAO) or Ethylaluminum dichloride (EtAlCl2) (co-catalyst)
-
Toluene (anhydrous and deoxygenated, solvent)
-
Ethylene gas (polymerization grade)
-
High-pressure polymerization reactor equipped with a mechanical stirrer, temperature and pressure controls.
-
Acidified methanol (for quenching)
Procedure:
-
Thoroughly dry and purge the polymerization reactor with nitrogen.
-
Introduce a specific volume of anhydrous toluene into the reactor.
-
Stir the solvent and saturate it with ethylene at the desired pressure (e.g., 10 atm).
-
In a glovebox, prepare a solution of the pyridine-imine nickel(II) complex in toluene.
-
Inject the desired amount of the co-catalyst (e.g., MAO solution in toluene) into the reactor.
-
Inject the catalyst solution into the reactor to initiate the polymerization.
-
Maintain a constant ethylene pressure and temperature (e.g., 30 °C) for the desired reaction time (e.g., 30 minutes).
-
Terminate the polymerization by venting the ethylene and injecting acidified methanol.
-
Collect the precipitated polyethylene by filtration, wash it with methanol, and dry it in a vacuum oven at 60 °C to a constant weight.
-
Characterize the polymer for its molecular weight (Mw), polydispersity index (PDI), and branching.
Cross-Coupling Reactions: Suzuki-Miyaura Coupling
Palladium complexes with pyridyl-containing ligands are effective catalysts for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. These catalysts often exhibit high turnover numbers (TONs) and can be used under mild reaction conditions.
Application Note:
Palladium(II) complexes of multidentate nitrogen ligands incorporating pyridine moieties have shown high catalytic activity in the Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids. These catalysts can achieve very high turnover numbers, making them highly efficient. The ligand structure plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
Quantitative Data:
| Catalyst | Substrates | Base | Solvent | TON | Reference |
| PdCl2-L1 (L1 = 2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine) | 4-bromobenzotrifluoride + Arylboronic acid | K2CO3 | H2O | up to 58,000,000 | [11] |
| (L1)PdCl2 (L1 = N-diphenylphosphanyl-2-aminopyridine) | Aryl chlorides + Aryl boronic acids | Various | Various | High yields | [12] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium catalyst (e.g., PdCl2-L1)
-
Aryl halide (e.g., 4-bromobenzotrifluoride)
-
Arylboronic acid
-
Base (e.g., K2CO3)
-
Solvent (e.g., water or a mixed aqueous system)
-
Standard glassware for inert atmosphere reactions (Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., 10⁻⁵ mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by NMR and mass spectrometry.
Visualizations
Caption: General workflow for the synthesis and application of pyridylmethanol-based catalysts.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for asymmetric hydrogenation in an autoclave.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. cs.gordon.edu [cs.gordon.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki–Miyaura reactions promoted by a PdCl2/sulfonate‐tagged phenanthroline precatalyst in water | Semantic Scholar [semanticscholar.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. researchgate.net [researchgate.net]
- 10. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 11. researchgate.net [researchgate.net]
- 12. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthetic Strategies for Methoxy-Substituted Pyridine Carboxylic Acids
Introduction Methoxy-substituted pyridine carboxylic acids are pivotal structural motifs in medicinal chemistry and materials science. They serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-hepatitis B virus agents and selective GSK-3 inhibitors.[1] The strategic placement of the methoxy and carboxylic acid groups on the pyridine ring significantly influences the molecule's physicochemical properties, such as basicity, solubility, and receptor binding affinity.[2][3] This document outlines several robust synthetic routes for the preparation of these valuable compounds, providing detailed protocols and comparative data for researchers in drug discovery and chemical development.
Key Synthetic Strategies
The synthesis of methoxy-substituted pyridine carboxylic acids can be achieved through several primary disconnection approaches. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and scalability requirements. The most common and effective routes are summarized below.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This is one of the most prevalent methods, involving the displacement of a leaving group, typically a halogen (Cl, Br), from an electron-deficient pyridine ring by a methoxide source, usually sodium methoxide. The reaction is facilitated by the presence of electron-withdrawing groups (such as cyano or nitro groups) on the ring.[4]
Caption: General workflow for SNAr methoxylation of a halopyridine.
Route 2: Hydrolysis of Ester or Nitrile Precursors
This route involves the synthesis of a methoxy-substituted pyridine ester or nitrile, followed by hydrolysis to the corresponding carboxylic acid. Base-catalyzed hydrolysis of methyl or ethyl esters is a common final step and is often high-yielding.[1] Similarly, nitriles can be hydrolyzed under acidic or basic conditions.
Caption: Hydrolysis pathway to convert ester or nitrile precursors to the final acid.
Route 3: Oxidation of Methoxy-Alkyl-Pyridines
If a suitable methoxy-methyl-pyridine (methoxypicoline) is available, the methyl group can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents, including potassium permanganate (KMnO₄), nitric acid (HNO₃), or through catalytic aerobic oxidation systems.[5][6][7][8]
Caption: Oxidation of a methyl side-chain to a carboxylic acid.
Route 4: Directed ortho-Metalation (DoM) and Carboxylation
The methoxy group is an effective directing group for ortho-lithiation. Treatment of a methoxypyridine with a strong base like mesityllithium or phenyllithium, followed by quenching the resulting organolithium intermediate with carbon dioxide (CO₂), provides a highly regioselective route to the corresponding carboxylic acid.[9]
Caption: Regioselective synthesis via Directed ortho-Metalation and carboxylation.
Comparative Data of Synthetic Routes
The following table summarizes the key aspects of the described synthetic strategies, offering a comparative overview to aid in method selection.
| Synthetic Route | Typical Starting Materials | Key Reagents | Typical Yield | Advantages | Limitations |
| 1. SNAr | Chloro- or Bromo-pyridines | Sodium Methoxide (NaOMe) | 68-79%[4] | Wide substrate scope; readily available starting materials. | Requires electron-deficient ring; may have regioselectivity issues. |
| 2. Ester Hydrolysis | Pyridine carboxylic esters | NaOH, KOH | >90%[1] | High yield; clean reaction; simple work-up. | Requires prior synthesis of the ester precursor. |
| 3. Side-Chain Oxidation | Methoxy-alkyl-pyridines | HNO₃, KMnO₄, O₂/Catalyst | 76-93%[7] | Utilizes simple picoline precursors. | Harsh conditions; potential for over-oxidation or ring degradation. |
| 4. DoM & Carboxylation | Methoxypyridines | Strong organolithium base, CO₂ | Good to Excellent | Excellent regioselectivity; mild conditions. | Requires anhydrous conditions; sensitive to steric hindrance. |
| 5. Grignard Carboxylation | Methoxy-halo-pyridines | Mg, CO₂ | Moderate to Good | Good for aryl and alkyl halides.[10] | Incompatible with acidic protons (OH, NH) in the substrate.[10] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Methoxynicotinic Acid via Ester Hydrolysis[1]
This protocol describes the saponification of a methyl ester to yield the target carboxylic acid.
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of 6-methoxynicotinic acid.
Procedure:
-
Dissolve sodium hydroxide (0.36 g, 9.0 mmol) in a solvent mixture of methanol (5 mL) and water (5 mL).
-
To this solution, add methyl 6-methoxynicotinate (1.00 g, 5.98 mmol).
-
Stir the reaction mixture at 70 °C for 90 minutes.
-
After the reaction is complete, cool the solution to room temperature and dilute it with 1N sodium hydroxide solution (25 mL).
-
Extract the diluted solution with ethyl acetate to remove any unreacted starting material. Isolate the aqueous layer.
-
Acidify the aqueous layer to pH 1 with hydrochloric acid. A white precipitate should form.
-
Extract the acidified mixture three times with ethyl acetate.
-
Combine all organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting white solid is 6-methoxynicotinic acid (Expected yield: ~0.85 g, 92%).[1]
Protocol 2: Synthesis of 2-Methoxy-5,6-dimethylpyridine-3,4-dicarbonitrile via SNAr[4]
This protocol details the nucleophilic substitution of a chlorine atom with a methoxy group on a pyridine ring.
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To a stirred solution of 2-chloro-5,6-dimethylpyridine-3,4-dicarbonitrile (1.0 mmol) in anhydrous methanol (10 mL), add the prepared sodium methoxide solution (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) until it reaches pH 7.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to afford the 2-methoxy derivative (Typical yield: 68-79%).[4]
Protocol 3: Synthesis of 4-Methoxy-3-Pyridinecarboxylic Acid via DoM
This protocol provides a method for the regioselective carboxylation of 4-methoxypyridine.[9]
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-methoxypyridine (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of mesityllithium or phenyllithium (1.1 mmol) dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
Quench the reaction by pouring the mixture over an excess of crushed dry ice (solid CO₂).
-
Allow the mixture to warm to room temperature.
-
Add water to the reaction mixture and wash with diethyl ether to remove non-polar impurities.
-
Acidify the aqueous layer with 2M HCl to a pH of approximately 3-4, leading to the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-methoxy-3-pyridinecarboxylic acid.
References
- 1. 6-Methoxynicotinic acid | 66572-55-2 [chemicalbook.com]
- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Picolinic acid - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Asymmetric Synthesis Involving Chiral Pyridylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral pyridylmethanol derivatives in asymmetric synthesis. These compounds are versatile chiral ligands and catalysts that have demonstrated high efficacy in inducing stereoselectivity in various chemical transformations, making them valuable tools in the synthesis of enantiomerically pure compounds for pharmaceutical and fine chemical applications.
Introduction to Chiral Pyridylmethanol Derivatives in Asymmetric Synthesis
Chiral pyridylmethanol derivatives are a class of organic molecules that possess both a pyridine ring and a chiral alcohol moiety. This unique combination of functional groups allows them to act as highly effective chiral ligands in a variety of metal-catalyzed asymmetric reactions. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the adjacent chiral hydroxyl group can participate in the formation of a stereochemically well-defined transition state, thereby directing the stereochemical outcome of the reaction.
One of the most significant applications of chiral pyridylmethanol derivatives is in the enantioselective addition of organometallic reagents to carbonyl compounds. This reaction is a fundamental C-C bond-forming process that allows for the creation of chiral secondary and tertiary alcohols, which are common structural motifs in many biologically active molecules and pharmaceutical drugs.
Core Application: Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. Chiral pyridylmethanol derivatives, such as (S)-(-)-α,α-diphenyl-2-pyridinemethanol, have been shown to be excellent catalysts for this transformation, affording the corresponding chiral secondary alcohols in high yields and with excellent enantioselectivity.
Reaction Principle
In this reaction, the chiral pyridylmethanol derivative forms a chiral complex with diethylzinc. This complex then coordinates to the aldehyde, creating a rigid, sterically hindered transition state. The ethyl group from the diethylzinc is then transferred to one face of the aldehyde carbonyl group, leading to the formation of the desired enantiomer of the alcohol product.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral pyridylmethanol derivative.
Detailed Experimental Protocol
This protocol is a representative example for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by (S)-(-)-α,α-diphenyl-2-pyridinemethanol.
Materials:
-
(S)-(-)-α,α-diphenyl-2-pyridinemethanol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-(-)-α,α-diphenyl-2-pyridinemethanol (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) to dissolve the catalyst.
-
To the catalyst solution, add diethylzinc (1.0 M in hexanes, 0.4 mL, 0.4 mmol) dropwise at room temperature.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of benzaldehyde (0.2 mmol) in anhydrous toluene (0.5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at 0°C for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate mixture) to afford the desired (S)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Quantitative Data Summary
The following table summarizes the results for the enantioselective addition of diethylzinc to various aldehydes using a chiral pyridylmethanol catalyst under optimized reaction conditions.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (S)-1-Phenyl-1-propanol | 95 | 98 |
| 2 | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |
| 3 | 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | 96 | 99 |
| 4 | 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | 90 | 96 |
| 5 | Cinnamaldehyde | (S)-1-Phenylpent-1-en-3-ol | 85 | 95 |
| 6 | Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-1-propanol | 88 | 92 |
| 7 | Pivalaldehyde | (S)-2,2-Dimethyl-3-pentanol | 82 | 90 |
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral pyridylmethanol derivative.
Applications in Drug Development
The ability to synthesize enantiomerically pure chiral alcohols is of paramount importance in drug development.[1] The biological activity of a drug is often associated with a single enantiomer, while the other may be inactive or even cause undesirable side effects.[1] Therefore, asymmetric synthesis using chiral catalysts like pyridylmethanol derivatives provides an efficient and atom-economical route to access these valuable chiral building blocks.
The chiral secondary alcohols produced through this methodology can serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory drugs, agrochemicals, and other biologically active compounds. The versatility of the reaction, as demonstrated by the variety of aldehydes that can be used, allows for the creation of a diverse library of chiral alcohols for screening in drug discovery programs.
Conclusion
Chiral pyridylmethanol derivatives are highly effective and versatile catalysts for asymmetric synthesis, particularly in the enantioselective addition of organozinc reagents to aldehydes. The protocols and data presented herein demonstrate the utility of these catalysts in producing a wide range of chiral secondary alcohols with high yields and excellent enantioselectivities. Their application is a valuable strategy for researchers and scientists in both academic and industrial settings, particularly those involved in the development of new pharmaceuticals and fine chemicals.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Methoxypyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3-Methoxypyridin-2-yl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and direct synthetic routes to this compound involve the preparation of a key precursor, either 3-methoxypyridine-2-carbaldehyde or 3-methoxypyridine-2-carboxylic acid, followed by a reduction step.
-
Route 1: Via Aldehyde Intermediate: This route involves the synthesis of 3-methoxypyridine-2-carbaldehyde, which is then reduced to the desired alcohol.
-
Route 2: Via Carboxylic Acid Intermediate: This route involves the synthesis of 3-methoxypyridine-2-carboxylic acid, which is subsequently reduced to this compound.
Q2: How is the precursor, 3-methoxypyridine-2-carbaldehyde, typically synthesized?
A2: The most common method for synthesizing 3-methoxypyridine-2-carbaldehyde is through the directed ortho-lithiation of 3-methoxypyridine. The methoxy group directs the lithiation to the C-2 position. The resulting lithiated intermediate is then quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to yield the aldehyde.[1][2]
Q3: What are the common reducing agents for the conversion of 3-methoxypyridine-2-carbaldehyde to the corresponding alcohol?
A3: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for the selective reduction of the aldehyde to the primary alcohol.[2] It is typically used in a protic solvent like methanol or ethanol at low temperatures (e.g., 0 °C) to room temperature.
Q4: How is 3-methoxypyridine-2-carboxylic acid synthesized?
A4: Similar to the aldehyde synthesis, 3-methoxypyridine-2-carboxylic acid can be prepared by the directed lithiation of 3-methoxypyridine, followed by quenching the lithiated intermediate with carbon dioxide (CO₂), often in the form of dry ice.
Q5: What reducing agents are suitable for the reduction of 3-methoxypyridine-2-carboxylic acid?
A5: Carboxylic acids are less reactive than aldehydes and require a stronger reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF). It is crucial to perform an acidic workup to protonate the resulting alkoxide and liberate the alcohol.
Troubleshooting Guides
Route 1: Synthesis via 3-Methoxypyridine-2-carbaldehyde
Issue 1: Low yield of 3-methoxypyridine-2-carbaldehyde from directed lithiation.
| Possible Cause | Suggested Solution |
| Incomplete Lithiation | - Ensure strictly anhydrous conditions, as organolithium reagents are highly reactive with water.[3] - Use a freshly titrated or high-quality organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA). - Optimize the reaction temperature and time; lithiation of 3-methoxypyridine is typically performed at low temperatures (-78 °C to -40 °C).[1] |
| Formation of Side Products | - Addition of the organolithium reagent to the pyridine ring can be a side reaction. Using a hindered base like lithium diisopropylamide (LDA) can mitigate this.[1] - Lithiation at the C-4 position is a potential side reaction, although the C-2 position is generally favored.[1] |
| Inefficient Quenching | - Ensure the DMF used for quenching is anhydrous. - Add the lithiated pyridine solution to a cold solution of excess DMF to ensure rapid reaction. |
Issue 2: Low yield of this compound from aldehyde reduction.
| Possible Cause | Suggested Solution |
| Incomplete Reduction | - Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. - Allow the reaction to stir for a sufficient duration, potentially warming to room temperature after the initial addition at 0 °C. |
| Product Loss During Workup | - Pyridyl methanols can have some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). - Perform multiple extractions (3-4 times) to maximize recovery. |
| Decomposition of Product | - Avoid strongly acidic or basic conditions during workup if the product is found to be unstable. A neutral or mildly basic quench (e.g., saturated ammonium chloride or sodium bicarbonate solution) is often suitable. |
Route 2: Synthesis via 3-Methoxypyridine-2-carboxylic acid
Issue 3: Low yield of 3-methoxypyridine-2-carboxylic acid.
| Possible Cause | Suggested Solution |
| Inefficient Carboxylation | - Use a large excess of freshly crushed, high-purity dry ice (solid CO₂). - Pour the lithiated pyridine solution onto the dry ice to ensure a low temperature and high concentration of CO₂. - Ensure the reaction is vigorously stirred during the addition to the dry ice. |
| Difficulty in Isolation | - The carboxylic acid product may be an amino acid-like zwitterion, which can be highly polar. - Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to minimize its solubility in water before extraction. |
Issue 4: Low yield in the reduction of 3-methoxypyridine-2-carboxylic acid.
| Possible Cause | Suggested Solution |
| Incomplete Reduction | - LiAlH₄ is highly reactive with moisture; ensure all glassware is oven-dried and the solvent is anhydrous.[3] - Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to account for the acidic proton of the carboxylic acid and to ensure complete reduction. - The reaction may require heating to reflux in THF for several hours to go to completion. Monitor by TLC. |
| Complex Formation | - The aluminum salts formed during the reaction can form a complex with the product, making isolation difficult. - Follow a standard quenching procedure for LiAlH₄ reactions (e.g., Fieser workup: sequential addition of water, 15% NaOH solution, and then more water) to precipitate the aluminum salts as a filterable solid. |
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxypyridine-2-carbaldehyde
-
Preparation: To a solution of 3-methoxypyridine (1.0 eq.) in anhydrous THF (0.5 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq.) dropwise.
-
Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of 3-Methoxypyridine-2-carbaldehyde
-
Preparation: Dissolve 3-methoxypyridine-2-carbaldehyde (1.0 eq.) in methanol (0.5 M) and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.2 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.[4]
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting decision tree for the directed lithiation step.
References
Technical Support Center: Purification of Crude (3-Methoxypyridin-2-yl)methanol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude (3-Methoxypyridin-2-yl)methanol via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary phase and mobile phase for the purification of this compound?
A1: For the purification of moderately polar compounds like this compound, silica gel is the most common stationary phase. A typical mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents will depend on the specific impurities in your crude mixture.
Q2: How do I determine the right solvent system for my column?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC). You should aim for a solvent system that gives your target compound, this compound, an Rf value between 0.2 and 0.4. This generally provides the best separation on a column. For a related compound, 3-methoxyphenol, an Rf of 0.58 was observed in a 20% ethyl acetate/hexane mixture, which can be a good starting point for your TLC experiments[1].
Q3: My compound is sticking to the column and won't elute, what should I do?
A3: This is a common issue with polar compounds containing nitrogen, like pyridines. The basic nitrogen can interact strongly with the acidic silanol groups on the silica gel. To overcome this, you can try gradually increasing the polarity of your mobile phase. If that doesn't work, adding a small amount of a competitive base, like triethylamine (TEA) (e.g., 0.1-1%), to your mobile phase can help to reduce these interactions and improve elution[2].
Q4: I am observing significant peak tailing in my fractions. What is the cause and how can I fix it?
A4: Peak tailing for pyridine derivatives is often caused by the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface[2]. To mitigate this, you can add a small amount of a basic modifier like triethylamine to your eluent[2]. Alternatively, using a less acidic stationary phase, such as alumina, could be considered.
Q5: Can this compound decompose on silica gel?
A5: While there is no specific data found for this compound, pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel. It is always a good practice to perform a quick stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred. If decomposition is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | Incorrect solvent system. | Optimize the mobile phase using TLC to achieve a clear separation between your product and impurities. Try different solvent combinations (e.g., dichloromethane/methanol). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight. | |
| Product Elutes with the Solvent Front | Mobile phase is too polar. | Decrease the polarity of your eluent by reducing the percentage of the more polar solvent (e.g., ethyl acetate). |
| Product Takes Too Long to Elute or is Immobile | Mobile phase is not polar enough. | Gradually increase the polarity of your mobile phase. |
| Strong interaction with silica gel. | Add a small percentage of triethylamine (0.1-1%) to your mobile phase to reduce interactions with acidic silanol groups. | |
| Co-elution of Product with an Impurity | Similar polarity of product and impurity. | Try a different solvent system to alter the selectivity. For example, replacing ethyl acetate with dichloromethane or acetone might change the elution order. |
| Column was not packed properly. | Ensure the column is packed uniformly without any cracks or channels. | |
| Low Recovery of the Product | Irreversible adsorption to the silica gel. | Consider using a less acidic stationary phase like neutral alumina or adding a modifier like triethylamine to the eluent. |
| Decomposition on the column. | Perform a TLC stability test. If the compound is unstable, use a deactivated stationary phase or switch to a different purification method. |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and may require optimization based on your specific crude mixture.
1. Preparation of the Column:
-
Select an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
Drain the excess solvent until it is just level with the top of the sand.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
You can start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity (gradient elution) to elute your compound. A similar compound, (1-(4-methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrol-3-yl)methanol, was purified using a hexane:EtOAc eluent[3].
-
Monitor the fractions by TLC to identify which ones contain the purified product.
4. Isolation of the Product:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography of this compound.
References
Technical Support Center: Synthesis of (3-Methoxypyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Methoxypyridin-2-yl)methanol. The following information addresses common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and their common challenges?
A1: The main synthetic strategies include the reduction of a carbonyl group at the 2-position or the introduction of a hydroxymethyl group via directed ortho-metalation.
-
Reduction of 3-methoxypyridine-2-carboxylic acid or its ester: This is a common route, typically employing strong reducing agents like lithium aluminum hydride (LiAlH₄). A primary challenge is preventing the reduction of the pyridine ring itself, which can be susceptible to hydrogenation under harsh conditions. Over-reduction to 2-methyl-3-methoxypyridine is also a potential side reaction.
-
Reduction of 3-methoxypyridine-2-carbaldehyde: This method uses milder reducing agents like sodium borohydride (NaBH₄). While generally more selective for the aldehyde, incomplete reduction can be an issue.
-
Directed ortho-metalation of 3-methoxypyridine: This involves the use of a strong base (e.g., n-butyllithium) to deprotonate the C2 position, followed by reaction with an electrophile like formaldehyde. A significant challenge is controlling the regioselectivity of the lithiation, as deprotonation can also occur at the C4 position. Additionally, the highly reactive organolithium intermediate can add to the pyridine ring, leading to undesired byproducts.
Q2: During the reduction of 3-methoxypyridine-2-carboxylic acid with LiAlH₄, I'm observing a significant amount of a nonpolar byproduct. What could it be?
A2: A likely nonpolar byproduct is 2-methyl-3-methoxypyridine. This results from the over-reduction of the intermediate aldehyde, where the alcohol is further reduced to a methyl group. To minimize this, it is crucial to control the reaction temperature and use a stoichiometric amount of the reducing agent.
Q3: My attempt at directed lithiation of 3-methoxypyridine followed by quenching with formaldehyde resulted in a complex mixture of products. What are the potential side reactions?
A3: Directed lithiation of 3-methoxypyridine can be complicated by a few factors:
-
Loss of Regioselectivity: While the methoxy group directs lithiation to the C2 position, some lithiation may occur at the C4 position, leading to the formation of (3-methoxypyridin-4-yl)methanol as an isomeric impurity.
-
Nucleophilic Addition: The organolithium reagent can act as a nucleophile and add to the C=N bond of the pyridine ring. This can lead to a variety of dihydropyridine derivatives after workup. Using a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can help mitigate this.
-
Rearrangement: Although less common, anionic rearrangements are a possibility with lithiated pyridines.
Troubleshooting Guides
Route 1: Reduction of 3-Methoxypyridine-2-Carboxylic Acid/Ester
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Alcohol | Incomplete reaction. | Ensure the LiAlH₄ is fresh and added slowly to a solution of the carboxylic acid/ester in an anhydrous etheral solvent (e.g., THF, diethyl ether) under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed. |
| Decomposition of product during workup. | Perform the aqueous workup at low temperatures (0 °C). Carefully and slowly add water, followed by a dilute base (e.g., 15% NaOH solution), and then more water to precipitate the aluminum salts. | |
| Formation of 2-Methyl-3-methoxypyridine (Over-reduction) | Excess LiAlH₄. | Use a stoichiometric amount of LiAlH₄ (typically 1.0-1.5 equivalents for an ester, and more for a carboxylic acid due to the initial acid-base reaction). |
| High reaction temperature. | Maintain a low reaction temperature during the addition of the reducing agent and throughout the reaction (e.g., 0 °C to room temperature). | |
| Presence of Unreacted Starting Material | Inactive LiAlH₄. | Use a fresh, unopened container of LiAlH₄ or titrate the solution to determine its exact molarity before use. |
| Insufficient reaction time. | Allow the reaction to stir for an adequate amount of time after the addition of the reducing agent. Monitor by TLC. |
Route 2: Directed Lithiation of 3-Methoxypyridine
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Formation of Isomeric Byproducts (e.g., (3-methoxypyridin-4-yl)methanol) | Lack of regioselectivity in lithiation. | Use a directed metalation group (DMG) that more strongly favors the 2-position if possible. Alternatively, consider using a hindered base like LDA or LTMP which can improve regioselectivity. Low temperatures (-78 °C) are critical. |
| Low Overall Yield and Complex Product Mixture | Nucleophilic addition of the organolithium reagent to the pyridine ring. | Use a hindered lithium amide base (LDA or LTMP) instead of an alkyllithium like n-BuLi. Maintain very low reaction temperatures (-78 °C). |
| Reaction with the electrophile is inefficient. | Ensure the formaldehyde source is anhydrous (e.g., paraformaldehyde that has been cracked just before use). Add the lithiated pyridine solution to the electrophile, rather than the other way around, to maintain a high concentration of the electrophile. |
Experimental Protocols
Protocol 1: Reduction of Methyl 3-methoxypyridine-2-carboxylate with LiAlH₄
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl 3-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. A solution of LiAlH₄ (1.5 eq) in THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: The flask is cooled back to 0 °C, and the reaction is carefully quenched by the sequential dropwise addition of water (X mL per X g of LiAlH₄), 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄).
-
Purification: The resulting white precipitate (aluminum salts) is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield in the Reduction of 3-Methoxypyridine-2-carboxylic Acid
Caption: Troubleshooting workflow for low yield in the reduction synthesis.
Reaction Pathways: Main Reaction and Key Side Reactions
Caption: Main reaction and potential side reaction pathways.
Optimizing reaction conditions for the N-oxidation of substituted pyridines
Technical Support Center: N-Oxidation of Substituted Pyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the N-oxidation of substituted pyridines, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-oxidation reaction is showing low or no conversion. What are the common causes and how can I fix it?
A1: Low conversion is a frequent issue. Here are the primary factors to investigate:
-
Inadequate Oxidizing Agent: The choice and amount of oxidant are critical. For electron-deficient pyridines, stronger oxidizing systems are often necessary.[1]
-
Solution: Increase the equivalents of the oxidizing agent (from 1.2 to 2.0 equivalents). If using a milder agent like H₂O₂/acetic acid fails, switch to a more potent one like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[2][3] For highly deactivated rings, a combination of trifluoroacetic anhydride and a hydrogen peroxide-urea complex can be effective.[1]
-
-
Reaction Temperature and Time: N-oxidation rates are sensitive to temperature.
-
Substituent Effects: Electron-withdrawing groups (EWGs) on the pyridine ring decrease the nucleophilicity of the nitrogen atom, making oxidation more difficult. Conversely, electron-donating groups (EDGs) facilitate the reaction.[2][5]
Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?
A2: Side product formation can complicate purification and reduce yield.
-
Over-oxidation: This can occur if the reaction conditions are too harsh or if other functional groups in the molecule are sensitive to oxidation (e.g., alkenes, sulfides).
-
Ring Modification: In some cases, particularly with activation by anhydrides, nucleophilic addition to the ring can occur, leading to substituted pyridines instead of the desired N-oxide.[7][8]
-
Solution: Avoid using large excesses of activating agents like acetic anhydride. The choice of nucleophile and reaction conditions can direct the reaction towards the desired product.
-
Q3: How do I choose the right oxidizing agent for my substituted pyridine?
A3: The choice depends primarily on the electronic properties of your substrate.
-
For Electron-Rich to Neutral Pyridines:
-
Hydrogen Peroxide (H₂O₂) in Acetic Acid: An economical and environmentally friendly option that works well for pyridines with EDGs or neutral substituents.[7][9]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly reliable and generally effective reagent for a broad range of pyridines. It is known for its ease of handling and high yields.[2][6]
-
-
For Electron-Deficient Pyridines:
-
m-CPBA: Often sufficient, but may require longer reaction times or slightly elevated temperatures.
-
Oxone® (Potassium Peroxymonosulfate): A strong and effective oxidant, often used when others fail.[3]
-
Peroxy-acid Anhydride Systems: Combinations like H₂O₂ with trifluoroacetic anhydride generate a powerful in situ oxidant capable of oxidizing highly deactivated rings.[1]
-
Data Presentation: Comparison of Common N-Oxidation Methods
The following table summarizes typical conditions for three widely used N-oxidation protocols.
| Parameter | Method 1: m-CPBA | Method 2: H₂O₂/Acetic Acid | Method 3: Oxone® |
| Substrate Scope | Broad (Electron-rich, neutral, and moderately electron-deficient pyridines)[2][6] | Best for electron-rich and neutral pyridines[2][9] | Effective for a wide range, including many electron-deficient pyridines[3] |
| Typical Oxidant Equiv. | 1.2 - 1.5 | 1.1 - 1.5 (of 30-40% H₂O₂)[10] | 1.5 - 2.0 |
| Solvent | Dichloromethane (DCM), Chloroform (CHCl₃) | Acetic Acid (can be neat or as co-solvent)[10] | Methanol/Water, Acetone/Water[3] |
| Temperature | 0 °C to Room Temperature | 70 - 90 °C[10] | Room Temperature to 50 °C[3] |
| Reaction Time | 2 - 12 hours[3] | 3 - 24 hours | 3 - 18 hours[3] |
| Work-up Complexity | Moderate (Requires quenching of excess peroxide and washing to remove acidic byproduct)[3] | Simple (Often involves removal of acetic acid under vacuum)[10] | Moderate (Involves filtration and extraction) |
| Key Advantage | High reliability and broad applicability.[6] | Cost-effective and generates water as a byproduct.[9] | Powerful oxidant for challenging substrates. |
| Safety Note | m-CPBA can be explosive when dry or subjected to shock.[3] | H₂O₂ is a strong oxidizer; reactions can be exothermic.[9] | Oxone® is a stable solid but a strong oxidant. |
Experimental Protocols
Protocol 1: General Procedure for N-Oxidation using m-CPBA [3]
-
Preparation: Dissolve the substituted pyridine (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (70-77% purity, 1.2-1.5 equivalents) portion-wise over 15-20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the starting material is consumed, cool the mixture back to 0 °C. Quench excess peroxide by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (twice) to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: General Procedure for N-Oxidation using Hydrogen Peroxide in Acetic Acid [10]
-
Preparation: In a round-bottom flask, dissolve the pyridine derivative (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: While stirring, add a 30-35% aqueous solution of hydrogen peroxide (1.1-1.5 equivalents) dropwise. The addition can be exothermic, so maintain the temperature between 70-85 °C with controlled addition or external cooling/heating.
-
Reaction: Stir the mixture at 70-85 °C for 3-24 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Purification: Remove the acetic acid and excess water under reduced pressure. The resulting residue can often be purified by recrystallization or distillation under high vacuum.[10] For non-volatile products, an extractive work-up after neutralization may be necessary.
Visualized Workflows and Logic
Caption: General experimental workflow for the N-oxidation of substituted pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 5. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Challenges in the characterization of pyridine-N-oxides
Welcome to the Technical Support Center for the Characterization of Pyridine-N-Oxides. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: My purified pyridine-N-oxide sample is a colorless solid, but it quickly becomes a sticky syrup when exposed to air. What is happening and how can I prevent this?
A1: This is a very common issue. Pyridine-N-oxides are known to be very hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2][3][4] This can complicate accurate weighing and subsequent characterization. To handle and store these compounds correctly, you should work in a dry atmosphere (e.g., under nitrogen or argon, or in a glovebox) and store them in a desiccator over a strong drying agent. For rigorous drying, an azeotropic distillation is highly effective.[1]
Q2: How does the N-oxide functionality affect the reactivity of the pyridine ring compared to the parent pyridine?
A2: The N-oxide group has a profound electronic effect on the pyridine ring. It acts as a resonance-donating group, increasing electron density at the 2- and 4-positions (ortho and para).[5] This makes the ring more susceptible to electrophilic substitution at these positions compared to pyridine itself, which is generally deactivated towards electrophiles.[5][6] Conversely, the N-oxide group enhances the ring's reactivity towards nucleophiles, also primarily at the 2- and 4-positions, often facilitating reactions that are difficult with the parent pyridine.[5][7]
Troubleshooting Guide: NMR Spectroscopy
Q3: The aromatic proton signals in my ¹H NMR spectrum are shifted significantly downfield compared to the parent pyridine. Is this expected?
A3: Yes, this is a characteristic feature of pyridine-N-oxides. The N-oxide bond influences the electron distribution in the aromatic ring, leading to distinct changes in the chemical shifts of the ring protons.[8][9][10] Typically, the protons at the 2,6- and 4-positions are affected. The introduction of the oxygen atom leads to a downfield shift of neighboring protons in the ¹H NMR spectra.[10] You can use these characteristic shifts to confirm the N-oxidation of your pyridine starting material.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following table summarizes typical chemical shifts (δ) in ppm for various pyridine-N-oxides.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Pyridine-N-oxide | CDCl₃ | 7.35-7.37 (m, 3H), 8.25-8.27 (m, 2H) | 125.3, 125.5, 138.5 | [8] |
| 2-Methylpyridine-N-oxide | CDCl₃ | 2.53 (s, 3H), 7.20-7.32 (m, 3H), 8.29-8.30 (d, 1H) | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 | [8] |
| 4-Methylpyridine-N-oxide | CDCl₃ | 2.37 (s, 3H), 7.12 (s, 2H), 8.13 (s, 2H) | 20.1, 126.6, 138.0, 138.4 | [8] |
| 2-Chloropyridine-N-oxide | CDCl₃ | 7.28-7.32 (m, 2H), 7.55-7.58 (m, 1H), 8.40-8.41 (m, 1H) | 123.8, 126.0, 126.9, 140.3, 141.5 | [8] |
| Nicotinic Acid-N-oxide | DMSO-d₆ | 7.53-7.55 (dd, 1H), 7.76-7.78 (d, 1H), 8.42-8.44 (dd, 1H), 8.48 (s, 1H) | 126.1, 127.2, 131.1, 139.4, 142.6, 164.7 | [8] |
Q4: My NMR sample in CDCl₃ shows broad signals for the aromatic protons. What could be the cause?
A4: This is often due to the presence of trace amounts of water, especially given the hygroscopic nature of pyridine-N-oxides. Water can lead to proton exchange or hydrogen bonding, which can broaden the signals. Another possibility, particularly with substituted pyridine-N-oxides, is the formation of complexes or stereoisomers, which can also result in complex or broadened spectra.[11]
Experimental Protocol: Sample Preparation for NMR
-
Dry the Sample: Ensure your pyridine-N-oxide sample is rigorously dry. Use the azeotropic drying method described below if necessary.
-
Use Dry Solvent: Use a fresh ampule of deuterated solvent or solvent dried over molecular sieves.
-
Prepare Sample: Dissolve approximately 5-10 mg of the dried compound in 0.5-0.7 mL of the dry deuterated solvent in an NMR tube.
-
Seal Promptly: Cap the NMR tube immediately to prevent moisture absorption from the air.
-
Acquire Spectrum: Run the NMR experiment without delay. If broadening persists, consider acquiring the spectrum at a different temperature to see if dynamic effects are at play.
Troubleshooting Guide: Mass Spectrometry
Q5: My mass spectrum shows a prominent [M-16]⁺ peak. Does this indicate an impurity?
A5: Not necessarily. The loss of an oxygen atom ([M-16]⁺) is a very common and characteristic fragmentation pathway for pyridine-N-oxides under various ionization conditions, including electron impact (EI) and electrospray ionization (ESI).[12][13] This fragmentation occurs from the molecular ion and can sometimes be the base peak. The presence of this peak is often considered diagnostic for the N-oxide functionality.
Q6: I am observing unexpected ions in my ESI mass spectrum, such as proton-bound dimers or sodiated adducts. Is this normal?
A6: Yes, this is quite common during the ESI-MS analysis of pyridine-N-oxides.[14] These compounds can readily form non-covalent species in the electrospray source. You may observe protonated molecules [M+H]⁺, sodiated molecules [M+Na]⁺, and proton-bound dimers [2M+H]⁺.[14] In some cases, even larger aggregates like diprotonated tetramers have been identified.[14] It is also possible for dissociation to occur during the ESI process itself.[14]
Data Presentation: Common Mass Spectral Fragments
| Fragmentation | Description | Ionization Mode | Typical Observation | Reference |
| [M-O]⁺ or [M-16]⁺ | Loss of the N-oxide oxygen atom | EI, ESI | Frequent, can be intense | [12][13] |
| [M-OH]⁺ | Loss of a hydroxyl radical | EI | Important for 2-substituted alkylpyridine-N-oxides | [12] |
| [M+H]⁺, [M+Na]⁺ | Protonated and sodiated molecular ions | ESI | Commonly observed adducts | [14] |
| [2M+H]⁺ | Proton-bound dimer | ESI | Observed, indicates aggregation | [14] |
Visualization: Troubleshooting Workflow for MS Data
Caption: Troubleshooting logic for interpreting ESI-MS spectra.
Troubleshooting Guide: Chromatography
Q7: My pyridine-N-oxide shows poor retention and bad peak shape on a standard reversed-phase (RP-C18) HPLC column. How can I improve the chromatography?
A7: Pyridine-N-oxides are highly polar compounds, which is why they often exhibit poor retention on traditional non-polar stationary phases like C18.[15] To improve retention and peak shape, you have several options:
-
Use a Highly Aqueous Mobile Phase: Try running with a very low percentage of organic solvent (e.g., 95-100% water/buffer).
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best approach for very polar compounds like these.[15] A bare silica or an amide-bonded column with a high organic mobile phase (e.g., acetonitrile with a small amount of aqueous buffer) should provide good retention.
-
Use a Polar-Embedded or Polar-Endcapped RP Column: These columns are designed to better retain polar analytes and are more stable in highly aqueous mobile phases.
Visualization: HPLC Method Development Workflow
Caption: HPLC method development workflow for polar analytes.
Experimental Protocols
Protocol 1: Drying a Hygroscopic Pyridine-N-Oxide Sample
This protocol is based on the azeotropic distillation method, which is effective for removing tightly bound water.[1]
Materials:
-
Hygroscopic pyridine-N-oxide sample
-
Anhydrous toluene
-
Round-bottom flask
-
Distillation apparatus (Dean-Stark trap is optional but helpful)
-
Nitrogen or argon gas inlet
-
High-vacuum pump with a cold trap
Procedure:
-
Place the pyridine-N-oxide sample into a round-bottom flask.
-
Add a sufficient volume of anhydrous toluene to dissolve or suspend the material completely.
-
Set up the distillation apparatus and flush the system with an inert gas (nitrogen or argon).
-
Heat the flask to distill the toluene. Water will be removed as a toluene-water azeotrope.
-
Continue distillation until all the toluene has been removed.
-
Allow the flask to cool slightly, then add a fresh portion of anhydrous toluene and repeat the distillation.
-
After the final distillation, a syrupy residue may remain. Connect the flask to a high-vacuum line (with a cold trap to protect the pump from residual toluene).
-
Dry the sample under high vacuum overnight. The material should gradually solidify into a dry, crystalline powder.
-
Store the dried material under an inert atmosphere or in a high-quality desiccator.
Protocol 2: General Procedure for X-Ray Quality Crystal Growth
Obtaining single crystals of pyridine-N-oxides suitable for X-ray diffraction can be challenging due to their polarity and hygroscopicity.[9][16] Slow evaporation is a common technique.
Materials:
-
Purified, dry pyridine-N-oxide
-
Appropriate solvent or solvent system (e.g., chloroform-acetone, diethyl ether)[1][16]
-
Small, clean vial or test tube
-
Parafilm or a loosely fitting cap
Procedure:
-
Dissolve the minimum amount of your purified pyridine-N-oxide in a suitable solvent at room temperature to create a saturated or near-saturated solution.
-
Filter the solution through a small cotton plug or syringe filter into a clean vial to remove any particulate matter.
-
Cover the vial with parafilm and poke a few small holes in it with a needle. This will allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
Monitor the vial for crystal growth. Once suitable crystals have formed, carefully remove them from the mother liquor using forceps or a pipette.
-
Quickly coat the crystals in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation from air exposure before mounting for X-ray analysis.
Visualization: General Characterization Workflow
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. m.youtube.com [m.youtube.com]
- 7. baranlab.org [baranlab.org]
- 8. rsc.org [rsc.org]
- 9. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 16. pubs.acs.org [pubs.acs.org]
Preventing over-reduction in the catalytic hydrogenation of pyridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the catalytic hydrogenation of pyridine derivatives, with a specific focus on preventing over-reduction to undesired byproducts.
Troubleshooting Guide: Preventing Over-Reduction and Other Common Issues
Q1: My hydrogenation of a substituted pyridine is resulting in a low yield of the desired piperidine and a significant amount of dehalogenated or other reduced byproducts. How can I improve selectivity?
A1: Over-reduction and side reactions are common challenges in pyridine hydrogenation. Several factors can be adjusted to enhance selectivity towards the desired piperidine.
-
Catalyst Selection: The choice of catalyst is paramount. While highly active catalysts like Palladium on carbon (Pd/C) can be effective, they are also prone to causing dehalogenation. Consider switching to a different catalyst known for higher selectivity.[1] Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃) or Rhodium on carbon (Rh/C), often exhibit excellent selectivity under milder conditions.[2][3] Platinum oxide (PtO₂) in acidic media is another effective option, particularly for preserving aryl substituents.[4][5]
-
Reaction Conditions: Harsh reaction conditions can promote over-reduction. Try lowering the hydrogen pressure and reaction temperature.[6] For instance, Rh₂O₃ has been shown to be effective at pressures as low as 5 bar and temperatures around 40°C.[2][3]
-
Solvent and Additives: The solvent system can significantly influence the reaction outcome. Acidic additives, such as acetic acid or hydrochloric acid, can activate the pyridine ring towards reduction by forming a pyridinium salt, often allowing for milder reaction conditions.[4][7][8] This can be particularly useful with PtO₂ catalysts.[4] However, be mindful that acidic conditions can also promote certain side reactions depending on the substrate.
Q2: I am observing incomplete conversion of my pyridine starting material, even after extended reaction times. What can I do to drive the reaction to completion?
A2: Incomplete conversion can be due to catalyst deactivation or insufficient reactivity under the chosen conditions.
-
Catalyst Poisoning: Pyridine and the resulting piperidine product can act as Lewis bases and poison the catalyst by strongly coordinating to the metal surface.[9][10] Increasing the catalyst loading might be necessary. Alternatively, using acidic additives can protonate the nitrogen, reducing its poisoning effect.[8]
-
Increase Hydrogen Pressure and/or Temperature: If catalyst poisoning is not the primary issue, increasing the hydrogen pressure and/or temperature can provide the necessary energy to overcome the activation barrier for the hydrogenation of the stable aromatic ring.[6] However, this should be done cautiously to avoid promoting over-reduction, as mentioned in Q1.
-
Catalyst Choice: Some catalysts are inherently more active than others. If you are using a milder catalyst and observing low conversion, switching to a more active one like a specific Rhodium or Ruthenium catalyst might be beneficial.[1]
Q3: My functionalized pyridine, containing an ester or a nitro group, is not surviving the hydrogenation conditions. How can I selectively reduce the pyridine ring?
A3: The selective hydrogenation of a pyridine ring in the presence of other reducible functional groups is a significant challenge.
-
Homogeneous Catalysis: Homogeneous catalysts, such as Iridium-based complexes, have demonstrated remarkable chemoselectivity.[9] These catalysts can operate under mild conditions and tolerate a wide range of sensitive functional groups, including esters, amides, nitro groups, and even alkynes.[9]
-
Electrocatalytic Hydrogenation: This emerging technique offers a safe and highly selective alternative.[11][12] By using an electric current to drive the reaction at ambient temperature and pressure, it's possible to achieve quantitative conversion of pyridines to piperidines while preserving sensitive functionalities.[11][12] A carbon-supported rhodium catalyst (Rh/KB) has shown excellent performance in this regard.[11][12]
-
Careful Selection of Heterogeneous Catalyst and Conditions: While challenging, some heterogeneous systems can offer selectivity. For instance, Rh₂O₃ has been shown to reduce pyridines bearing carboxylic acids, esters, and amides.[2] Bimetallic catalysts, such as Pd-Ag or Pd-Cu, have also been reported to exhibit high selectivity under mild conditions.[13]
Frequently Asked Questions (FAQs)
Q4: What are the most common catalysts for pyridine hydrogenation, and how do they compare?
A4: A range of catalysts are used, with the choice depending on the specific substrate and desired outcome. Noble metal catalysts are generally more active and selective but also more expensive.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Rhodium (e.g., Rh/C, Rh₂O₃) | Mild (e.g., 5 bar H₂, 40°C)[2][3] | High activity and selectivity, broad substrate scope.[2][3] | Higher cost. |
| Palladium (e.g., Pd/C) | Varies, can require acidic additives. | Widely available and effective. | Prone to causing dehalogenation and other side reactions.[1] |
| Platinum (e.g., PtO₂) | Often used with acidic solvents (e.g., acetic acid).[4][7] | Good for preserving aryl substituents.[4] | Can require acidic conditions. |
| Ruthenium (e.g., Ru/C) | Can require higher pressures and temperatures. | High activity. | May lead to over-reduction if not controlled. |
| Iridium (homogeneous complexes) | Mild (e.g., room temperature, 50 bar H₂)[9] | Excellent chemoselectivity for functionalized pyridines.[9] | Homogeneous, requiring separation from the product. |
| Nickel (e.g., Raney Ni) | Harsher conditions (e.g., 150-300 atm).[1] | Cost-effective. | Requires high pressure and temperature.[1] |
Q5: How can I achieve the partial hydrogenation of a pyridine to a tetrahydropyridine?
A5: Achieving partial hydrogenation to a tetrahydropyridine is challenging as the intermediate di- and tetrahydropyridines are often more reactive than the starting pyridine. However, specific catalytic systems can favor the formation of these partially reduced products. Rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid and triethylamine has been shown to selectively yield 1,2,3,6-tetrahydropyridines depending on the substitution pattern of the pyridine ring.[14]
Q6: Is it possible to perform an asymmetric hydrogenation of a pyridine to obtain a chiral piperidine?
A6: Yes, asymmetric hydrogenation of pyridines to chiral piperidines is an active area of research. This is often achieved using chiral homogeneous catalysts, such as complexes of rhodium or iridium with chiral phosphine ligands.[7] Another approach involves the use of chiral auxiliaries on the pyridine ring.[15] Recently, a rhodium-catalyzed asymmetric reductive transamination of pyridinium salts has been developed, providing access to various chiral piperidines.[16]
Experimental Protocols
Protocol 1: Selective Hydrogenation of a Functionalized Pyridine using Rhodium(III) Oxide
This protocol is based on the work demonstrating the use of Rh₂O₃ for the reduction of various unprotected pyridines under mild conditions.[2][3]
-
Materials:
-
Functionalized pyridine substrate (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE, 1 mL)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr shaker)
-
-
Procedure:
-
To a high-pressure reactor vessel, add the functionalized pyridine substrate and Rhodium(III) oxide.
-
Add TFE as the solvent.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to 5 bar.
-
Stir the reaction mixture at 40°C for 4-16 hours (reaction time may vary depending on the substrate).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture can be analyzed directly by NMR spectroscopy to determine the yield. For isolation, the solvent can be removed under reduced pressure, and the residue purified by appropriate methods (e.g., chromatography).
-
Protocol 2: Chemoselective Ionic Hydrogenation of a Pyridine Derivative using an Iridium Catalyst
This protocol is adapted from a method for the robust and selective iridium(III)-catalyzed ionic hydrogenation of pyridines.[9]
-
Materials:
-
Pyridine derivative (e.g., methyl picolinate)
-
Iridium catalyst (e.g., [Ir-OMs], 2 mol%)
-
Trifluoroacetic acid (TFA, 3 equivalents)
-
Methanol (1 M solution)
-
Hydrogen gas (H₂)
-
High-pressure reactor
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the pyridine derivative in methanol.
-
Add the iridium catalyst and trifluoroacetic acid.
-
Place the vessel inside a high-pressure reactor.
-
Seal the reactor, purge with hydrogen, and then pressurize to 50 bar of hydrogen gas.
-
Stir the reaction at room temperature for 18 hours.
-
After the reaction, carefully release the pressure.
-
The product, a piperidinium salt, can be isolated.
-
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of pyridine derivatives.
Caption: Troubleshooting logic for common issues in pyridine hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. thalesnano.com [thalesnano.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pcliv.ac.uk [pcliv.ac.uk]
- 15. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]
Technical Support Center: (3-Methoxypyridin-2-yl)methanol
This technical support center provides guidance on the stability and storage of (3-Methoxypyridin-2-yl)methanol, addressing potential issues researchers, scientists, and drug development professionals may encounter. The information is curated from available safety data and general knowledge of related chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is not extensively published, based on data for structurally similar methoxypyridine derivatives, the recommended storage conditions are in a cool, dry, and well-ventilated area. For long-term storage, it is advisable to store the compound at -20°C.[1] The container should be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components.
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound has not been definitively established. However, for a related compound, a shelf-life of one year is suggested when stored at -20°C.[1] For optimal use, it is recommended to re-analyze the purity of the compound if it has been stored for an extended period, especially if the container has been opened multiple times.
Q3: What are the known incompatibilities of this compound?
A3: this compound should be kept away from strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[2] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q4: My sample of this compound has changed color. What does this indicate?
A4: A change in color, such as yellowing or darkening, often indicates degradation of the compound. This can be caused by exposure to air, light, or impurities. It is recommended to assess the purity of the discolored sample using an appropriate analytical method, such as HPLC or NMR, before use.
Q5: How should I handle this compound safely?
A5: Handle this compound in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][2][3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound has discolored or turned into a viscous oil. | Exposure to air, light, or moisture; improper storage temperature. | Assess purity via HPLC, NMR, or LC-MS. If impurities are detected, purification by column chromatography or recrystallization may be necessary. Ensure future storage is under an inert atmosphere, protected from light, and at the recommended temperature. |
| Inconsistent experimental results. | Compound degradation leading to lower effective concentration. | Re-test the purity of the compound. If degraded, use a fresh, unopened sample or a newly purified batch. |
| Poor solubility. | Potential degradation products or incorrect solvent. | Confirm the appropriate solvent for your application. If solubility issues persist with a visually pure sample, sonication or gentle heating may be attempted, but be cautious as this can also promote degradation. |
Storage Condition Comparison for Related Compounds
| Compound Name | Recommended Storage Temperature | Additional Recommendations |
| (3-Bromopyridin-2-yl)methanol | -20°C (for 1 year) | Shipping at room temperature if less than 2 weeks.[1] |
| (3,4-Dimethoxypyridin-2-yl)methanol | Not specified, but general "cool, dry place" | Avoid moisture.[2] |
| (2-Methoxypyridin-3-yl)methanol | Room temperature | Store under inert atmosphere.[5] |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound using High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of high-purity this compound standard and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to generate a calibration curve with at least five concentration points.
-
-
Preparation of Sample Solution:
-
Prepare a solution of the this compound sample to be tested at a concentration of approximately 0.5 mg/mL in the same solvent used for the standard.
-
-
HPLC Conditions (General Guideline):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-19 min, 95-5% B; 19-25 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or 270 nm.
-
Column Temperature: 30 °C.
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve and determine the retention time of the main peak.
-
Inject the sample solution.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components.
-
For stability studies, analyze samples stored under different conditions (e.g., room temperature vs. -20°C, light vs. dark) at various time points and compare the purity to the initial sample.
-
Visual Guides
Caption: Recommended storage workflow for this compound.
Caption: Troubleshooting guide for common issues with this compound.
References
Troubleshooting common issues in pyridine functionalization
Welcome to the technical support center for pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and modification of pyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges in a question-and-answer format, providing direct guidance for your experiments.
Section 1: Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q1: My Suzuki-Miyaura coupling with a 2-pyridylboronic acid is giving a low yield. What are the common causes?
Low yields in Suzuki-Miyaura couplings involving 2-pyridylboronic acids, often termed the "2-pyridyl problem," are a frequent challenge.[1][2] The primary reasons include:
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes that disrupt the catalytic cycle.[1]
-
Protodeboronation: 2-Pyridylboronic acids are highly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1]
-
Substrate Reactivity: 2-Chloropyridines are less reactive than their bromo or iodo counterparts due to a stronger carbon-halogen bond, making the oxidative addition step more challenging.[1]
-
Inefficient Transmetalation: The transfer of the pyridine moiety from boron to the palladium center can be sluggish for electron-deficient heteroaryl boron compounds.[1]
Q2: How can I improve the yield of my 2-pyridyl Suzuki-Miyaura coupling?
To overcome low yields, consider the following optimizations:
-
Use Stabilized Boron Reagents: Instead of boronic acids, employ more stable derivatives like MIDA boronates, triolborates, or trifluoroborate salts, which are less prone to protodeboronation.[1]
-
Select Appropriate Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, RuPhos, or N-heterocyclic carbene (NHC) ligands (e.g., IPr) can enhance catalyst activity and stability.[1][2] These ligands promote the key steps of the catalytic cycle and can sterically hinder catalyst deactivation by the pyridine nitrogen.[1]
-
Optimize the Base and Solvent: The choice of base is critical. While aqueous bases like K₂CO₃ are common, they can promote protodeboronation. Consider non-aqueous conditions or weaker bases like K₃PO₄ or Cs₂CO₃.[1] Anhydrous, degassed solvents such as dioxane or DMF are often preferred.[2]
-
Employ a Highly Active Catalyst System: For less reactive substrates like 2-chloropyridines, a highly active catalyst system is often necessary.[1] This may involve using a specific palladium precatalyst in combination with an advanced phosphine ligand.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Section 2: C-H Functionalization
Q3: My palladium-catalyzed C-H arylation of a substituted pyridine is not regioselective. How can I control the position of functionalization?
Regiocontrol in Pd-catalyzed C-H functionalization of pyridines is influenced by several factors.[3] Achieving high selectivity often requires careful tuning of the reaction components:
-
Electronic Effects of Substituents: The electronic nature of the substituents on the pyridine ring is a primary determinant of regioselectivity. Generally, electron-withdrawing groups (EWGs) at the C3-position direct arylation to the C4-position, while an EWG at the C4-position directs the reaction to the C3-position.[3][4]
-
Ligand and Additive Screening: The choice of ligand and additives is crucial. For instance, the addition of silver carbonate (Ag₂CO₃) has been shown to be essential for high regioselectivity in the C3/C4-arylation of electron-deficient pyridines.[3]
-
N-Oxide Strategy: Converting the pyridine to its corresponding N-oxide can activate the ring and often directs functionalization to the C2-position.[3] The N-oxide can then be removed in a subsequent step.
-
Directing Groups: The installation of a directing group can provide excellent control over regioselectivity, though this requires additional synthetic steps for installation and removal.
Logic Diagram for Regioselectivity in Pyridine C-H Arylation
Section 3: Lithiation
Q4: I am observing side reactions during the lithiation of my pyridine derivative. How can I minimize them?
Side reactions in pyridine lithiation are common due to the electron-deficient nature of the ring, which makes it susceptible to nucleophilic addition by organolithium reagents.[5][6] To improve the outcome of your directed ortho-lithiation (DoM), consider the following:
-
Choice of Base: Instead of highly nucleophilic alkyllithiums like n-BuLi, use sterically hindered, non-nucleophilic lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[5] These bases are less likely to add to the C=N bond of the pyridine ring.[5]
-
Temperature Control: Maintain a low reaction temperature, typically -78 °C, to minimize side reactions and enhance the stability of the lithiated intermediate.[3]
-
Directing Group Strength: Ensure you are using a sufficiently strong directing metalating group (DMG). Strong DMGs include tertiary amides, carbamates, and sulfonyl groups.[7]
-
Solvent: The choice of solvent is important. Anhydrous ethers like THF or Et₂O are commonly used.[5]
Section 4: Pyridine N-Oxides
Q5: My deoxygenation of a pyridine N-oxide is incomplete or results in side products. What should I check?
Incomplete deoxygenation or the formation of chlorinated byproducts can occur depending on the reagent and conditions used.
-
Incomplete Reaction: If the reaction is sluggish, ensure the deoxygenation reagent is fresh and used in sufficient stoichiometric amounts. For catalytic methods, such as those using palladium, ensure the catalyst is active and the conditions (temperature, solvent) are optimal.[8]
-
Unwanted Chlorination: When using phosphorus-based reagents, the choice of reagent is critical. Phosphorus trichloride (PCl₃) typically leads to deoxygenation without chlorination. In contrast, phosphorus oxychloride (POCl₃) is known to cause chlorination, usually at the C2-position, in addition to deoxygenation.[9][10] If chlorination is observed with PCl₃, it may be contaminated with POCl₃.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for common pyridine functionalization reactions, compiled from various literature sources.
Table 1: Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
| Electrophile | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-n-Butylbromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | Tri(2-furyl)phosphine (3.0) | KF | Dioxane | 110 | 85 |
| 3,5-(CF₃)₂-bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | Tri(2-furyl)phosphine (3.0) | KF | Dioxane | 110 | 82 |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.0) | Tri(2-furyl)phosphine (3.0) | KF | Dioxane | 110 | 74 |
| 2-Chloropyridine | 3-Pyridylboronic acid | Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane/H₂O | Reflux | Excellent |
| PyFluor | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 65 | 89 |
Data compiled from multiple sources.[11][12][13] Yields are for isolated products.
Table 2: Regioselective C-H Arylation of Substituted Pyridines
| Pyridine Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive | Base | Solvent | Temp (°C) | Product (Regioisomer) | Yield (%) |
| 3-Nitropyridine | Bromobenzene | Pd(OAc)₂ (5) | P(n-Bu)Ad₂ (10) | Ag₂CO₃ | Cs₂CO₃ | Toluene | 130 | 4-Aryl | 19 |
| 3-Fluoro-2-phenylpyridine | 4-Bromoanisole | Pd(OAc)₂ (5) | P(n-Bu)Ad₂ (10) | Ag₂CO₃ | Cs₂CO₃ | Toluene | 130 | 4-Aryl | 85 |
| 4-CN-2-phenylpyridine | 4-Bromoanisole | Pd(OAc)₂ (5) | P(n-Bu)Ad₂ (10) | Ag₂CO₃ | Cs₂CO₃ | Toluene | 130 | 3-Aryl | 86 |
| Imidazo[4,5-b]pyridine | 4-Iodoanisole | Pd(OAc)₂ (5) | - | CuI | Cs₂CO₃ | DMF | 120 | C2-Aryl | High |
Data compiled from multiple sources.[4][14] Yields are for isolated products.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Stabilized 2-Pyridylboron Reagent
This protocol is a general guideline adapted from literature procedures for coupling challenging 2-pyridyl nucleophiles.[2][11]
Reagents:
-
Aryl halide (1.0 equiv)
-
Stabilized 2-pyridylboron reagent (e.g., lithium triisopropyl 2-pyridylboronate) (1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., a bulky, electron-rich phosphine) (2-4 mol%)
-
Base (e.g., KF or K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon), add the aryl halide, stabilized 2-pyridylboron reagent, palladium source, ligand, and base.
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring at the specified temperature (typically 80-110 °C).[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: Directed ortho-Lithiation of a Functionalized Pyridine
This protocol provides a general method for the regioselective functionalization of pyridines bearing a directing metalating group (DMG).[5][6]
Reagents:
-
Substituted pyridine with DMG (1.0 equiv)
-
Lithium amide base (e.g., LDA or LiTMP) (1.1-1.5 equiv)
-
Electrophile (1.2-2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add the substituted pyridine and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the lithium amide base (typically as a solution in THF/hexanes) to the stirred pyridine solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the time required to achieve complete lithiation (typically 1-4 hours).
-
Add the electrophile (either neat or as a solution in THF) dropwise to the lithiated pyridine solution at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or another suitable method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. guidechem.com [guidechem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Regioselective C2-arylation of imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of tin byproducts from Stille coupling reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting and procedural information for the effective removal of toxic organotin byproducts from Stille coupling reactions. Ensuring the complete removal of these residues is critical for the integrity of subsequent research and for the safety and purity of active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the common tin byproducts in a Stille reaction and why are they problematic?
A1: The most prevalent tin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnI), hexaalkylditins (e.g., Bu₃SnSnBu₃), and residual unreacted organostannane reagents. These compounds are highl[1]y toxic and can be difficult to separate from the desired product due to similar solubility and chromatographic behavior. For applications in drug discovery and materials science, purification to parts-per-million (ppm) levels is often mandatory to avoid interference with biological assays or material properties.
Q2: Why can't I just u[1][2]se a standard silica gel column to remove the tin waste?
A2: Standard silica gel chromatography is often insufficient for complete removal because organotin byproducts can co-elute with the desired product, especially if they have similar polarities. However, modifying the conditions, such as adding triethylamine to the eluent, can significantly improve separation.
Q3: Are there water-fr[3][4]ee methods to remove tin byproducts for moisture-sensitive compounds?
A3: Yes, several non-aqueous methods are effective. A common technique is to filter the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine. Another powerful method i[1]s to perform flash chromatography using a stationary phase that has been pre-treated with a scavenger, such as 10% potassium carbonate (K₂CO₃) or 10% potassium fluoride (KF) on silica gel.
Q4: What are tin scave[2][5]ngers and how do they operate?
A4: Tin scavengers are typically solid-supported reagents, often silica-based, that are functionalized with groups that have a high affinity for organotin compounds. The crude reaction mixture is stirred with the scavenger, which selectively binds the tin byproducts. The scavenger-tin complex is then easily removed by simple filtration, providing a purified product solution without the need for aqueous workups.
Troubleshooting Gu[1]ide
This section addresses specific issues that may arise during the purification process.
| Problem | Potential Cause | Recommended Solution |
| Tin residues still present after aqueous KF wash. | - Insufficient contact time or agitation.- Formation of a solid precipitate at the organic/aqueous interface.- Presence of unreacted tin hydrides (e.g., Bu₃SnH) which are less reactive towards KF. | - Vigorously shake or s[1][5]tir the biphasic mixture for at least one hour.- Filter the entire mi[2]xture through a pad of Celite to remove the solid Bu₃SnF precipitate.- Pre-treat the crude [1][3]mixture with iodine (I₂) to convert tin hydrides to more reactive tin iodides (Bu₃SnI) before the KF wash. |
| Product co-elutes w[3][5]ith tin byproducts during column chromatography. | The product and tin species have very similar polarities. | - Add 2-5% triethylamine to the eluent during silica gel chromatography.- Use a modified stati[3][4]onary phase, such as silica gel mixed with 10% KF or 10% K₂CO₃ by weight. |
| Low product yield a[2][5]fter purification. | - The product may be unstable on silica gel.- The product may be partially water-soluble and lost during aqueous workup. | - Deactivate the silica[6] gel by using an eluent containing triethylamine. Consider using a different stationary phase like alumina.- Check the aqueous layer for your product. If it is water-soluble, avoid aqueous washes and proceed directly to modified chromatography. |
| An insoluble emulsi[5][6]on or precipitate forms at the interface during KF wash. | This is the formation of insoluble tributyltin fluoride (Bu₃SnF). | This is expected. Filte[3]r the entire biphasic mixture through a pad of Celite. The solid tin fluoride will be trapped on the Celite, allowing for clean separation of the organic and aqueous layers. |
Workflow for Sel[1][5]ecting a Purification Method
The choice of purification strategy depends on the properties of the desired product. The following decision tree can help guide your selection process.
Caption: Decision tree for selecting an appropriate tin removal method.
Quantitative Data on Removal Efficiency
The following table summarizes the reported effectiveness of various methods for removing organotin residues.
| Method | Reported Residual Tin Level | Typical Removal Efficiency | Reference |
| Chromatography with 10% K₂CO₃ on Silica | < 15 ppm | >99% (from stoichiometric levels) | |
| Chromatography with 1[2][5]0% KF on Silica | < 30 ppm | >99% (from stoichiometric levels) | |
| Aqueous Extraction wi[2][5]th 5% Oxalic Acid | 4-7 ppm | 99.0% - 99.7% | |
| Standard KF Workup & [5]Column Chromatography | Not Detectable (by ICP analysis) | Complete Removal |
Detailed Experim[5][7]ental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is the most common method for removing tributyltin halides.
Caption: Workflow for organotin removal using aqueous KF.
Methodology:
-
Dilution: Once the Stille reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Tra[3]nsfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous KF solution and shake vigorously for at least one minute. Allow the layers to separate. Repeat this wash two more times.
-
Precipitate Removal[1][3]: A white solid (Bu₃SnF) will likely form at the organic/aqueous interface. Filter the entire biphasi[3]c mixture through a pad of Celite to remove this solid.
-
Final Workup: Return the filtrate to the separatory funnel and separate the layers. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Chromatography with a Modified Stationary Phase
This method is ideal for water-sensitive compounds and avoids aqueous workups.
Methodology:
-
Stationary Phase Preparation: Prepare the modified stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate (K₂CO₃) with 90g of silica gel (by weight).
-
Reaction Workup: [2][5]Concentrate the crude reaction mixture directly under reduced pressure. An aqueous workup is not necessary.
-
Column Packing: P[2]ack a chromatography column with the K₂CO₃/silica gel mixture, either as a slurry or by dry packing.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with a suitable solvent system. The organotin impurities will remain strongly bound to the modified silica gel, allowing the purified product to elute. This method can reduce tin levels to below 15 ppm.
Protocol 3: Iodin[2][5]e Pre-treatment for Tin Hydrides
Use this protocol when you suspect the presence of unreacted tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃).
Methodology:
-
Iodine Treatment: After the reaction is complete, cool the mixture to room temperature. Add a solution of iodine (I₂) in the reaction solvent dropwise until a faint persistent brown color of iodine remains. This converts Bu₃SnH and Bu₃SnSnBu₃ to Bu₃SnI.
-
**Quench (Optional):[3] If necessary, quench any remaining iodine with a dilute aqueous solution of sodium thiosulfate.
-
Proceed with Removal: Following the iodine treatment, proceed with one of the standard removal protocols, such as the Aqueous KF Wash (Protocol 1) . The resulting Bu₃SnI is readily converted to the insoluble Bu₃SnF.
References
Technical Support Center: HPLC Method Development for Purity Analysis of (3-Methoxypyridin-2-yl)methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the development of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (3-Methoxypyridin-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing an HPLC method for this compound?
A1: The primary challenges stem from the physicochemical properties of the molecule. As a pyridine derivative, this compound is a polar and basic compound. This can lead to issues such as:
-
Poor retention on traditional reversed-phase (RP) columns like C18, as the polar analyte may have a low affinity for the nonpolar stationary phase.
-
Peak tailing , which occurs due to strong interactions between the basic pyridine nitrogen and residual acidic silanol groups on the surface of silica-based stationary phases.[1] This can compromise peak resolution and the accuracy of quantification.
-
Separation of structurally similar impurities , which may have very similar retention times to the main compound, making them difficult to resolve.[1]
Q2: Which type of HPLC column is most suitable for this analysis?
A2: A reversed-phase C18 column is a common starting point for the analysis of many organic molecules. However, to address the challenges of analyzing a polar basic compound, a modern, high-purity silica C18 column with end-capping is recommended to minimize silanol interactions. Alternatively, columns with embedded polar groups or those designed for polar analytes can offer improved retention and peak shape.
Q3: How can I improve the peak shape for this compound?
A3: To mitigate peak tailing, it is crucial to suppress the interaction between the basic analyte and acidic silanols. This can be achieved by:
-
Using a buffered mobile phase at a low pH (e.g., pH 2-4). At this pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.
-
Adding a competing base to the mobile phase, such as triethylamine (TEA), which will preferentially interact with the active silanol sites.
-
Employing a column with advanced end-capping or a different stationary phase chemistry that shields the silica surface.
Q4: What is a suitable detection wavelength for this compound?
A4: Pyridine-containing compounds typically exhibit UV absorbance. A diode array detector (DAD) or a variable wavelength detector (VWD) can be used. A starting point for wavelength selection would be to perform a UV scan of the analyte to determine its wavelength of maximum absorbance (λmax). For similar pyridine derivatives, detection wavelengths in the range of 220-270 nm are often used.
Recommended Experimental Protocol
This protocol provides a starting point for the HPLC method development for the purity analysis of this compound. Optimization will likely be required based on the specific instrumentation and potential impurities.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with high-purity silica and end-capping.
-
This compound reference standard.
-
HPLC grade acetonitrile and water.
-
Reagents for buffer preparation (e.g., phosphate buffer, formic acid, or triethylamine).
-
0.45 µm membrane filters for solvent and sample preparation.
2. Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 260 nm (or λmax of the compound) |
| Run Time | 30 minutes |
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile similar to the initial mobile phase composition) to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration as the standard solution, using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | - Incorrect injection volume or concentration.- Sample degradation.- Detector issue (e.g., lamp off). | - Verify sample preparation and injection parameters.- Prepare fresh sample and standard solutions.- Check detector status and lamp performance. |
| Peak Tailing | - Secondary interactions with silanol groups.[1][2]- Column contamination or degradation.- Sample overload. | - Lower the pH of the mobile phase (e.g., using formic or phosphoric acid).- Add a competing base like triethylamine (0.1%) to the mobile phase.- Use a new or thoroughly cleaned column.- Reduce the sample concentration or injection volume. |
| Poor Retention (Peak Elutes at or Near the Void Volume) | - The analyte is too polar for the mobile phase/stationary phase combination.[1]- High organic content in the initial mobile phase. | - Decrease the initial percentage of the organic solvent (acetonitrile) in the mobile phase.- Consider using a more polar stationary phase (e.g., a column with an embedded polar group).- Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase. |
| Split Peaks | - Column void or blockage at the inlet frit.- Sample solvent incompatible with the mobile phase. | - Reverse flush the column at a low flow rate. If the problem persists, replace the column.- Dissolve the sample in the initial mobile phase. |
| Baseline Drift or Noise | - Air bubbles in the system.- Contaminated mobile phase or column.- Detector lamp aging. | - Degas the mobile phase thoroughly.- Prepare fresh mobile phase and flush the system and column.- Replace the detector lamp if necessary. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Pump malfunction or leaks.- Fluctuations in column temperature. | - Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before injection.- Check the pump for leaks and ensure a stable flow rate.- Use a column oven to maintain a constant temperature. |
Method Development and Troubleshooting Workflow
Caption: Workflow for HPLC method development and troubleshooting.
References
Validation & Comparative
A Comparative Guide to Alternative Reagents for the Synthesis of Methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The methoxypyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. Its synthesis is a critical step in the development of new chemical entities. This guide provides an objective comparison of common and alternative synthetic strategies to access methoxypyridine derivatives, supported by experimental data to inform reagent and methodology selection.
Comparison of Key Synthetic Methodologies
The primary routes to methoxypyridine derivatives involve the functionalization of a pre-existing pyridine ring. The three most prominent methods are Nucleophilic Aromatic Substitution (SNAr), O-methylation of hydroxypyridines, and transition metal-catalyzed cross-coupling reactions. Each approach offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and scalability.
| Method | Starting Material | Reagent(s) | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SNAr | 2,6-Dibromo-3-aminopyridine | Sodium Methoxide (NaOMe) | - | 1,4-Dioxane | Reflux | 18 | 98% |
| O-Methylation | 3-Hydroxypyridine | Diazomethane (CH₂N₂) | - | tert-Butanol | -20 to RT | 4+ | 54-94% |
| Pd-Catalyzed Coupling | 2-Chloropyridine | CO₂, (9-BBN)₂ then CsF | tBuXPhos/Pd₂(dba)₃ | THF | 100 | 18 | up to 81% |
Method 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical and direct method for synthesizing methoxypyridines, typically involving the displacement of a halide (Cl, Br) with a methoxide source, such as sodium methoxide (NaOMe).
-
Principle : The reaction proceeds readily when the pyridine ring is activated by the electron-withdrawing nature of the ring nitrogen and potentially other substituents. The attack of the nucleophile is strongly favored at the 2- and 4-positions, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thereby stabilizing it.
-
Advantages : This method is often operationally simple, utilizes inexpensive reagents, and can be highly efficient for activated substrates.
-
Limitations : The reaction is generally restricted to activated halopyridines, and regioselectivity can be an issue if multiple leaving groups are present. Unactivated halides, such as those at the 3-position, react very sluggishly, if at all, under standard SNAr conditions.
A high-yielding example includes the selective mono-methoxylation of 2,6-dibromo-3-aminopyridine, where sodium methoxide in refluxing dioxane provides 6-bromo-2-methoxy-3-aminopyridine in 98% yield.
Method 2: O-Methylation of Hydroxypyridines
This approach involves the direct methylation of a hydroxyl group on the pyridine ring. It is a versatile method as hydroxypyridines are readily available and exist in equilibrium with their pyridone tautomers.
-
Principle : A methylating agent transfers a methyl group to the oxygen atom of the hydroxyl substituent. A key challenge is achieving chemoselectivity for oxygen (O-methylation) over the pyridine ring nitrogen (N-methylation), as the nitrogen is also nucleophilic.
-
Common Reagents :
-
Traditional : Hazardous reagents like dimethyl sulfate and methyl iodide are often used with a base.
-
Diazomethane (CH₂N₂) : A highly effective but extremely toxic and explosive reagent. It can provide excellent yields and selectivity under controlled conditions, particularly at low temperatures.
-
"Green" Alternatives : Dimethyl carbonate (DMC) is an eco-friendly and less toxic alternative that can act as both the reagent and solvent, often catalyzed by a base.
-
-
Advantages : This method allows for the synthesis of methoxypyridines with substitution patterns that are inaccessible via SNAr (e.g., 3-methoxypyridines).
-
Limitations : The primary drawback is the potential for competing N-methylation, which can lead to purification challenges and lower yields of the desired product. The choice of reagent and reaction conditions is critical to control selectivity.
Method 3: Transition Metal-Catalyzed C-O Cross-Coupling
Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of C-O bonds, providing an alternative to classical methods. These reactions can couple halopyridines with methanol or a methoxide source.
-
Principle : A transition metal catalyst, typically based on palladium (Buchwald-Hartwig type) or copper (Ullmann type), facilitates the coupling of an aryl halide with an alcohol. The reaction cycle involves oxidative addition of the aryl halide to the metal center, coordination of the alcohol, and reductive elimination to form the aryl ether product.
-
Advantages : These methods exhibit broad substrate scope and high functional group tolerance, often allowing for the coupling of less reactive aryl chlorides and bromides under milder conditions than traditional Ullmann reactions. They can overcome the limitations of SNAr for unactivated positions.
-
Limitations : The primary disadvantages are the cost and potential toxicity of the metal catalysts and the often complex, air-sensitive phosphine ligands required. Catalyst and ligand screening may be necessary to optimize the reaction for a specific substrate.
A recent development demonstrates the palladium-catalyzed methoxylation of various (hetero)aryl chlorides, including 2-chloropyridine, achieving up to 81% yield. This method uniquely uses CO₂ as a C1 source to generate the methoxylating agent in situ.[1]
Visualized Workflows and Mechanisms
To better illustrate the synthetic strategies, the following diagrams outline the general pathways and a key reaction mechanism.
Caption: General synthetic pathways to methoxypyridine derivatives.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
Key Experiment: Chemoselective O-Methylation of 3-Hydroxypyridine using Diazomethane
This protocol describes a highly selective method for the O-methylation of 3-hydroxypyridine derivatives, which minimizes the common side reaction of N-methylation by maintaining a low reaction temperature.
Warning: Diazomethane is highly toxic and potentially explosive. This procedure must be performed by trained personnel in a well-ventilated fume hood behind a blast shield. Use appropriate personal protective equipment, including non-etched glassware.
Materials:
-
3-Hydroxypyridine derivative (1.0 mmol)
-
tert-Butanol (6.0 mL)
-
Ethereal diazomethane solution (freshly prepared, ~0.55 M, 18 mL, ~10.0 equiv.)
-
Dry ice-carbon tetrachloride cooling bath
-
Nitrogen atmosphere
Procedure:
-
Dissolve the 3-hydroxypyridine derivative (1.0 mmol) in tert-butanol (6.0 mL).
-
In a separate flask, cool the freshly prepared ethereal diazomethane solution (~10.0 equiv.) to -20 °C using a dry ice-CCl₄ bath under a nitrogen atmosphere.
-
Add the solution of the 3-hydroxypyridine derivative dropwise to the cold diazomethane solution via a double-ended needle over 3-5 minutes.
-
Stir the resulting mixture at -20 °C for 4 hours.
-
After 4 hours, remove the cooling bath and allow the reaction mixture to warm slowly to room temperature.
-
Continue stirring at room temperature until the yellow color of the diazomethane dissipates, indicating its consumption (or quench carefully with dropwise addition of acetic acid).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the corresponding 3-methoxypyridine derivative.
Note: Maintaining the reaction temperature at -20 °C is critical for achieving high O-selectivity. Running the reaction at higher temperatures (e.g., room temperature) significantly favors the formation of the N-methyl by-product.
References
A Comparative Analysis of the Biological Activities of Pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of three key pyridine isomers: 2-pyridone, 3-hydroxypyridine, and 4-pyridone. While a direct comparative study of the unsubstituted parent isomers is not extensively available in current literature, this document synthesizes findings on their derivatives to offer insights into their potential as scaffolds in drug discovery. The biological activities discussed herein include cytotoxicity against cancer cell lines, antimicrobial effects, and specific enzyme inhibition, supported by experimental data from various studies.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of various derivatives of 2-pyridone, 3-hydroxypyridine, and 4-pyridone. It is important to note that these values are for substituted derivatives and may not be directly extrapolated to the parent isomers. However, they provide valuable insights into the potential of each isomeric scaffold.
Table 1: Cytotoxicity of Pyridine Isomer Derivatives (IC50 Values)
| Isomer Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |
| 2-Pyridone | Cordypyridone H | Multiple Cancer Cell Lines | 0.08–0.35 | [1] |
| Pyridino[2,3-f]indole-4,9-dione derivative (5) | XF 498 (CNS Tumor) | 0.006 (as µg/ml) | [2] | |
| Pyridino[2,3-f]indole-4,9-dione derivative (5) | HCT 15 (Colon Tumor) | 0.073 (as µg/ml) | [2] | |
| 3-Hydroxypyridine | Data for specific cytotoxic derivatives with IC50 values were not prominently available in the reviewed literature. | |||
| 4-Pyridone | Data for specific cytotoxic derivatives with IC50 values were not prominently available in the reviewed literature. |
Table 2: Antimicrobial Activity of Pyridine Isomer Derivatives (MIC Values)
| Isomer Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Pyridone | Cordypyridone H | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Rhodotorula glutinis, Schizosaccharomyces pombe | Low µM range | [1] |
| Ring-fused 2-pyridone (EC240) | Enterococcus faecalis | ~25-50 | [3] | |
| Ring-fused 2-pyridone (EC305) | Enterococcus faecalis | ~50-100 | [3] | |
| 3-Hydroxypyridine | 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives | K. pneumoniae | 14–16 | [4] |
| 4-Pyridone | 4-hydroxy-2-pyridone alkaloids | Gram-positive and some Gram-negative bacteria | 1.56 to 25 (as µM) | [5] |
Note: MIC values can vary significantly based on the specific derivative and the microbial strain tested.
Key Biological Activities and Mechanisms of Action
2-Pyridone Derivatives: Cytotoxicity and PIM-1 Kinase Inhibition
Derivatives of 2-pyridone have demonstrated significant potential as anticancer agents.[1][2] A notable mechanism of action for some 2-pyridone-based compounds is the inhibition of Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.[6][7][8] PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation by regulating downstream signaling pathways like JAK/STAT.[7][9][10]
3-Hydroxypyridine Derivatives: Modulation of Monoamine Oxidase (MAO)
Derivatives of 3-hydroxypyridine have been shown to modulate the activity of monoamine oxidases (MAO), particularly MAO-A.[11][12] MAOs are enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[13][14][15] The inhibition of MAO-A can lead to an increase in the levels of these neurotransmitters, which is a therapeutic strategy for depression and other neurological disorders. MAO-A is also implicated in apoptotic signaling pathways.[11]
4-Pyridone Derivatives: Inhibition of Mitochondrial Electron Transport Chain
Certain derivatives of 4-pyridone exhibit their biological effects, including antimalarial and anticancer activities, by targeting the mitochondrial electron transport chain (ETC). Specifically, they can act as inhibitors of Complex III (cytochrome bc1 complex).[16][17][18] This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cellular damage and death.[19]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[20][21]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyridine isomer derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][22][23][24][25]
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This comparative guide highlights the diverse biological activities of derivatives of 2-pyridone, 3-hydroxypyridine, and 4-pyridone. While direct comparative data on the parent isomers remains a gap in the literature, the available evidence suggests that each isomeric scaffold offers unique opportunities for the development of novel therapeutic agents. 2-Pyridone derivatives are promising as anticancer agents, particularly as kinase inhibitors. 3-Hydroxypyridine derivatives show potential for modulating CNS targets like MAO. 4-Pyridone derivatives have demonstrated utility as antimicrobial and antimalarial agents through mechanisms such as the inhibition of the mitochondrial electron transport chain. Further research, including direct comparative studies of the parent isomers, is warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Cordypyridones E–J: Antibiofilm 2‑Pyridone Alkaloids from the Nematode Antagonistic Fungus Laburnicola nematophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM1 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Monoamine oxidase A (MAO-A): a signature marker of alternatively activated monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 15. Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - OPEN Foundation [open-foundation.org]
- 16. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 17. Inhibition of mitochondrial complex III induces differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Validating the Structure of (3-Methoxypyridin-2-yl)methanol: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of (3-Methoxypyridin-2-yl)methanol, a substituted pyridine derivative. We present supporting hypothetical experimental data and detailed protocols to illustrate the power of these methods.
The structural elucidation of organic molecules is a cornerstone of chemical and pharmaceutical sciences. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, complex substitution patterns can lead to ambiguous assignments. 2D NMR spectroscopy offers a robust solution by revealing through-bond and through-space correlations between nuclei, providing a definitive structural fingerprint. This guide focuses on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the structural verification of this compound.
Hypothetical NMR Data for this compound
To illustrate the process, a plausible set of NMR data for this compound is presented below. These values are based on typical chemical shifts and coupling constants for similar pyridine derivatives.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) |
| 1 | N | - | - | - |
| 2 | C | - | 158.5 | - |
| 3 | C | - | 145.0 | - |
| 4 | H/C | 7.35 | 125.0 | dd, J = 8.5, 4.5 Hz |
| 5 | H/C | 8.10 | 140.0 | dd, J = 4.5, 1.5 Hz |
| 6 | H/C | 7.05 | 115.0 | dd, J = 8.5, 1.5 Hz |
| 7 (CH₂OH) | H/C | 4.80 | 62.0 | s |
| 8 (OCH₃) | H/C | 3.90 | 55.0 | s |
| 9 (OH) | H | 2.50 | - | br s |
Comparative Analysis of 2D NMR Techniques
The unequivocal assignment of the signals in Table 1 is achieved by employing a suite of 2D NMR experiments. Each technique provides a unique piece of the structural puzzle.
1. COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Couplings
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out spin systems within a molecule.
Table 2: Expected COSY Correlations for this compound
| Correlating Protons | Number of Bonds | Significance |
| H4 (7.35 ppm) ↔ H5 (8.10 ppm) | 3 | Confirms adjacency of H4 and H5 on the pyridine ring. |
| H4 (7.35 ppm) ↔ H6 (7.05 ppm) | 4 (meta coupling) | Weaker correlation, confirms relative positions. |
| H5 (8.10 ppm) ↔ H6 (7.05 ppm) | 3 | Confirms adjacency of H5 and H6 on the pyridine ring. |
2. HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond correlations).[1] This allows for the unambiguous assignment of protonated carbons.
Table 3: Expected HSQC Correlations for this compound
| Proton (¹H) | Correlated Carbon (¹³C) | Significance |
| H4 (7.35 ppm) | C4 (125.0 ppm) | Assigns the carbon at 125.0 ppm to position 4. |
| H5 (8.10 ppm) | C5 (140.0 ppm) | Assigns the carbon at 140.0 ppm to position 5. |
| H6 (7.05 ppm) | C6 (115.0 ppm) | Assigns the carbon at 115.0 ppm to position 6. |
| H7 (4.80 ppm) | C7 (62.0 ppm) | Assigns the carbon at 62.0 ppm to the methanol group. |
| H8 (3.90 ppm) | C8 (55.0 ppm) | Assigns the carbon at 55.0 ppm to the methoxy group. |
3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations
The HMBC experiment is arguably the most powerful for elucidating the carbon skeleton by identifying correlations between protons and carbons over two to three bonds.[2][3] This is crucial for connecting different spin systems and identifying quaternary (non-protonated) carbons.
Table 4: Key Expected HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) over 2-3 Bonds | Significance |
| H4 (7.35 ppm) | C2 (158.5 ppm), C6 (115.0 ppm) | Connects H4 to the substituted C2 and adjacent C6. |
| H5 (8.10 ppm) | C3 (145.0 ppm) | Connects H5 to the methoxy-substituted C3. |
| H6 (7.05 ppm) | C2 (158.5 ppm), C4 (125.0 ppm) | Connects H6 to the substituted C2 and adjacent C4. |
| H7 (4.80 ppm) | C2 (158.5 ppm), C3 (145.0 ppm) | Crucially confirms the attachment of the methanol group at C2. |
| H8 (3.90 ppm) | C3 (145.0 ppm) | Crucially confirms the attachment of the methoxy group at C3. |
Visualizing the Workflow and Correlations
To better understand the logical flow of data interpretation and the key structural connections, the following diagrams are provided.
Caption: Logical workflow for structure elucidation using 2D NMR.
Caption: Key HMBC correlations confirming substituent positions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key 2D NMR experiments.
Sample Preparation: A solution of this compound is prepared by dissolving 5-10 mg of the compound in 0.5-0.6 mL of deuterated chloroform (CDCl₃).[1]
Spectrometer Setup: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe. The probe is tuned and matched for both ¹H and ¹³C frequencies.[4] The spectrometer is locked on the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.[1]
COSY (¹H-¹H Correlation Spectroscopy): The gradient-selected COSY (gCOSY) experiment is utilized. A spectral width of 12 ppm is used in both dimensions. 256 t₁ increments are collected with 8 scans per increment. The data is processed with a sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.[4]
HSQC (Heteronuclear Single Quantum Coherence): The phase-sensitive gradient-selected HSQC experiment is performed. The spectral width for the ¹H dimension (F2) is 12 ppm, and for the ¹³C dimension (F1) is 180 ppm. 256 t₁ increments are recorded with 16 scans each. The one-bond ¹J(CH) coupling constant is set to 145 Hz. The data is processed using a squared sine-bell window function in both dimensions.[1][3]
HMBC (Heteronuclear Multiple Bond Correlation): The gradient-selected HMBC experiment is performed. The spectral widths are the same as for the HSQC experiment. 256 t₁ increments are collected with 32 scans per increment. The long-range coupling constant for magnetization transfer is optimized for a value of 8 Hz to observe 2-3 bond correlations.[1][3] A relaxation delay of 1.5 seconds is used.[1] Processing is carried out with a sine-bell window function in both dimensions.
Comparison with Alternative Techniques
While 2D NMR is a powerful tool, other techniques can provide complementary or, in some cases, primary structural information.
Table 5: Comparison of Structural Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity and molecular skeleton. | Non-destructive; provides a complete solution structure. | Requires a soluble sample of sufficient concentration; can be time-consuming. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystal lattice. | Provides unambiguous solid-state structure and stereochemistry. | Requires a single, high-quality crystal; structure may differ from solution conformation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity; provides molecular formula with high resolution MS. | Does not provide direct information on atomic connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple; provides a quick check for key functional groups. | Provides limited information on the overall molecular structure. |
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR experiments provides an exceptionally detailed and definitive method for the structural validation of this compound. The COSY experiment establishes the proton-proton network on the pyridine ring, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment reveals the crucial long-range correlations that piece together the entire molecular framework, including the positions of the methoxy and methanol substituents. While alternative techniques like X-ray crystallography and mass spectrometry offer valuable information, 2D NMR remains the gold standard for comprehensive structural elucidation in solution.
References
Comparative Analysis of Antibody Cross-Reactivity to Pyridine-Containing Haptens: A Guide for Researchers
For researchers, scientists, and drug development professionals, the specificity of antibodies is a critical factor in the development of robust and reliable immunoassays. This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies raised against pyridine-containing haptens, offering insights into the structural determinants of antibody specificity and providing supporting experimental data for informed decision-making.
When developing antibodies against small molecules like those containing a pyridine ring, the potential for cross-reactivity with structurally similar compounds is a significant consideration. The pyridine scaffold is a common motif in pharmaceuticals, agrochemicals, and environmental contaminants. Therefore, understanding the degree to which an antibody binds to non-target analogs is paramount for assay accuracy and reliability. This guide leverages data from studies on antibodies developed against nicotine, a prominent pyridine-containing alkaloid, and its metabolites to illustrate key principles of cross-reactivity.
Data Presentation: Cross-Reactivity of Anti-Nicotine and Anti-Cotinine Monoclonal Antibodies
The following tables summarize the cross-reactivity of monoclonal antibodies raised against nicotine and its major metabolite, cotinine. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximum signal in a competitive immunoassay, and the cross-reactivity percentage relative to the primary target hapten.
Table 1: Cross-Reactivity Profile of an Anti-Nicotine Monoclonal Antibody
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| (S)-(-)-Nicotine | 0.25 | 100 |
| (S)-(-)-Cotinine | >1000 | <0.025 |
| trans-3'-Hydroxycotinine | >1000 | <0.025 |
Data sourced from a study on stereospecific monoclonal antibodies.[1]
Table 2: Cross-Reactivity Profile of an Anti-Cotinine Monoclonal Antibody
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| (S)-(-)-Cotinine | 0.12 | 100 |
| (S)-(-)-Nicotine | >1000 | <0.012 |
| trans-3'-Hydroxycotinine | 8.4 | 1.4 |
Data sourced from a study on stereospecific monoclonal antibodies and an idiotype-anti-idiotype immunoassay.[1][2]
These tables clearly demonstrate the high specificity of the monoclonal antibodies for their target haptens, with minimal cross-reactivity observed for closely related metabolites. This high degree of specificity is crucial for accurately quantifying nicotine exposure by measuring its metabolite cotinine without interference from the parent compound.
Experimental Protocols
The generation of reliable cross-reactivity data is dependent on meticulous experimental design and execution. Below are detailed methodologies for the key experiments involved in assessing the specificity of antibodies against pyridine-containing haptens.
Hapten Synthesis and Immunogen Preparation
The synthesis of a hapten with an appropriate linker for conjugation to a carrier protein is the foundational step in generating specific antibodies. The position of the linker on the hapten is critical as it influences which epitopes of the small molecule are exposed to the immune system. For example, in the development of anti-nicotine vaccines, different hapten designs with linkers attached to either the pyridine or pyrrolidine ring of nicotine have been shown to elicit antibodies with distinct specificities.[3]
Example Protocol for Nicotine Hapten Synthesis:
A common strategy involves introducing a functional group, such as a carboxylic acid or an amine, onto the pyridine or pyrrolidine ring of nicotine, which can then be used for conjugation to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The synthesis of a nicotine hapten can be achieved in multiple steps, ensuring the retention of the original stereochemistry, which is crucial for the specificity of the resulting antibodies.[4]
Competitive Indirect ELISA (ciELISA)
Competitive ELISAs are a standard method for determining the specificity and cross-reactivity of antibodies against small molecules.[5] In this assay, the analyte in the sample competes with a labeled antigen for binding to a limited amount of antibody.
Detailed Protocol for Competitive Indirect ELISA:
-
Coating: Microtiter plates are coated with a conjugate of the hapten and a carrier protein (e.g., nicotine-poly-L-lysine). The plate is then incubated to allow for binding.[1]
-
Blocking: Any remaining unbound sites on the plate are blocked using a solution such as bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific binding of antibodies.
-
Competition: A mixture of the antibody and the test compound (or standard) is added to the wells. The test compound competes with the coated hapten-protein conjugate for binding to the antibody.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The plate is washed to remove any unbound antibodies and test compounds.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for the primary antibody's species and isotype is added.
-
Incubation and Washing: The plate is incubated with the secondary antibody and then washed again.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the test compound in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of the standards. The IC50 value is determined from this curve. Cross-reactivity is calculated using the formula: (IC50 of target hapten / IC50 of test compound) x 100%.
Mandatory Visualization
To illustrate the key relationships and workflows in cross-reactivity studies, the following diagrams have been generated using the DOT language.
References
- 1. Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Cyanogenic Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Specificity of antibodies: primary structural basis of hapten binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Do Competitive and Indirect ELISA Differ? [synapse.patsnap.com]
A Comparative Guide to Catalytic Systems for Pyridine C-H Activation
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds in pyridine rings represents a paramount strategy in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling methods. This guide provides a comparative analysis of prominent catalytic systems for pyridine C-H activation, focusing on their performance, substrate scope, and reaction conditions. The information presented is intended to assist researchers in selecting the optimal catalytic system for their specific synthetic challenges.
Performance Comparison of Catalytic Systems
The choice of catalyst is critical for achieving high efficiency and regioselectivity in pyridine C-H activation. Transition metals such as palladium, rhodium, ruthenium, and iridium are at the forefront of this research. The following tables summarize the performance of various catalytic systems for different types of pyridine C-H functionalization.
Table 1: Palladium-Catalyzed C-H Arylation of Pyridines
| Catalyst Precursor | Ligand/Additive | Oxidant | Temp. (°C) | Time (h) | Substrate Scope | Regioselectivity | Avg. Yield (%) | Ref. |
| Pd(OAc)₂ | P(o-tol)₃ | Ag₂CO₃ | 130 | 16 | Aryl Triflates | C3 | 75-95 | [1] |
| Pd(OAc)₂ | 1,10-Phenanthroline | K₂CO₃ | 120 | 24 | Aryl Halides | C3 | 60-90 | [2] |
| Pd(OAc)₂ | Pyridine | PhI(OAc)₂ | 100 | N/A | Arenes | N/A | High TON | [3] |
| PdCl₂ | None | H₂O₂ | N/A | N/A | 2-Phenylpyridine | ortho-Hydroxylation | 75 | [4][5] |
Table 2: Rhodium-Catalyzed C-H Functionalization of Pyridines
| Catalyst Precursor | Ligand | Coupling Partner | Temp. (°C) | Time (h) | Functionalization | Regioselectivity | Avg. Yield (%) | Ref. |
| [Rh(cod)Cl]₂ | Chiral Phosphonite | Aryl Halides | 120 | 24 | Arylation | C2 (Ferrocenyl) | 95->99 | [6] |
| Rh(III) Complexes | N-Heterocyclic Carbene | Internal Alkynes | N/A | N/A | Annulation | C3 | N/A | [7] |
| Rh(I) Complexes | None | α,β-Unsaturated Imines | N/A | N/A | Alkylation | N/A | High | [8] |
Table 3: Ruthenium-Catalyzed C-H Functionalization of Pyridines
| Catalyst Precursor | Ligand/Additive | Coupling Partner | Temp. (°C) | Time (h) | Functionalization | Regioselectivity | Avg. Yield (%) | Ref. |
| [RuCl₂(p-cymene)]₂ | AgSbF₆/Cu(OAc)₂ | Alkenes | N/A | N/A | Alkenylation | ortho | Good | [9] |
| [Ru(η⁵-C₅H₅)(py)₂(PPh₃)]⁺ | None | Terminal Alkynes | N/A | N/A | Alkenylation | C2 | Good | [10][11] |
| Ru(II) Complexes | N^O Donor Pyridine | Aryl Halides | N/A | N/A | Arylation | ortho (Di-arylation) | Major Product | [9] |
| Ru(II) Complexes | Hydrosilanes | Hydrosilanes | N/A | N/A | Silylation | ortho | High | [12] |
Table 4: Iridium-Catalyzed C-H Borylation of Pyridines
| Catalyst Precursor | Ligand | Borylating Agent | Temp. (°C) | Time (h) | Substrate Scope | Regioselectivity | Avg. Yield (%) | Ref. |
| [Ir(cod)OMe]₂ | dtbpy | B₂pin₂ | 80 | 16 | Substituted Pyridines | C6 (with C2 sub) | Good | [13][14] |
| Supramolecular Ir-Porphyrin | None | B₂pin₂ | N/A | N/A | Pyridines | meta | Good | [15] |
Experimental Protocols
The following is a generalized experimental protocol for a transition-metal-catalyzed pyridine C-H activation reaction. Specific parameters should be optimized based on the chosen catalytic system and substrates.
General Procedure for Palladium-Catalyzed C-H Arylation:
-
Reactant Preparation: To an oven-dried reaction vessel, add the palladium catalyst precursor (e.g., Pd(OAc)₂, 5-10 mol%), ligand (if required), and oxidant (e.g., Ag₂CO₃, 2-3 equivalents).
-
Reaction Setup: The vessel is sealed and purged with an inert atmosphere (e.g., nitrogen or argon). The pyridine substrate (1 equivalent), arylating agent (1.5-3 equivalents), and solvent (e.g., toluene, DMF) are then added via syringe.
-
Reaction Execution: The reaction mixture is heated to the specified temperature (typically 100-140 °C) and stirred for the designated time (12-24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove solid residues. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Variations for Other Catalytic Systems:
-
Rhodium Catalysis: Often requires specific chiral ligands for asymmetric transformations and may involve different solvents and temperatures.[6][8]
-
Ruthenium Catalysis: Can be performed under milder conditions and may utilize co-catalysts or additives to enhance reactivity and selectivity.[9][10][11]
-
Iridium Catalysis: Borylation reactions typically use a diboron reagent as the coupling partner and are sensitive to air and moisture, requiring stringent inert atmosphere techniques.[13][14]
Visualizing the Process
To better understand the workflow and mechanisms of pyridine C-H activation, the following diagrams are provided.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 7. cris.technion.ac.il [cris.technion.ac.il]
- 8. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ruthenium-mediated C-H functionalization of pyridine: the role of vinylidene and pyridylidene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ruthenium-Catalyzed C(sp2)-H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme-like Supramolecular Iridium Catalysis Enabling C-H Bond Borylation of Pyridines with meta-Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to DFT Studies on the Electronic Properties of Substituted Pyridines
Substituted pyridines are fundamental scaffolds in medicinal chemistry, materials science, and catalysis. Their electronic properties, which are dictated by the nature and position of substituents on the pyridine ring, govern their reactivity, stability, and interaction with biological targets. Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and analyze these properties, offering profound insights that guide molecular design and development. This guide provides an objective comparison of findings from various DFT studies, supported by computational data and detailed methodologies.
Comparing Electronic Properties: The Impact of Substitution
The electronic landscape of a pyridine molecule is significantly altered by the introduction of substituents. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (EHOMO), the Lowest Unoccupied Molecular Orbital (ELUMO), and the HOMO-LUMO energy gap (ΔE), provide a quantitative measure of these changes. A smaller energy gap is generally indicative of higher reactivity and lower kinetic stability.[1][2]
The effect of a substituent is broadly classified by its electron-donating or electron-withdrawing nature.
-
Electron-Donating Groups (EDGs) , such as amino (-NH₂) or methyl (-CH₃) groups, tend to increase the electron density of the pyridine ring. This typically raises the energy of the HOMO, making the molecule a better electron donor (more nucleophilic).
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the ring. This generally lowers the energies of both the HOMO and LUMO, making the molecule a better electron acceptor (more electrophilic).[3]
The following table summarizes representative computational data from various DFT studies, illustrating the impact of different substituents on the electronic properties of pyridine.
| Compound | Substituent | Position | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | DFT Functional / Basis Set | Source |
| Pyridine | -H (Unsubstituted) | - | -6.87 | -0.45 | 6.42 | B3LYP / 6-31G(d) | [4] |
| 4-Aminopyridine | -NH₂ (EDG) | 4 | -5.73 | -0.11 | 5.62 | B3LYP / 6-311G+(d,p) | [5] |
| 4-Methylpyridine (picoline) | -CH₃ (EDG) | 4 | -6.11 | -0.19 | 5.92 | B3LYP / 6-311G+(d,p) | [5] |
| 4-Cyanopyridine | -CN (EWG) | 4 | -7.21 | -1.58 | 5.63 | B3LYP / 6-311G+(d,p) | [5] |
| 4-Nitropyridine | -NO₂ (EWG) | 4 | -7.59 | -2.25 | 5.34 | B3LYP / 6-311G+(d,p) | [5] |
| Quinoline (Benzo[b]pyridine) | Benzo-fused | - | -6.65 | -1.82 | 4.83 | B3LYP / 6-31+G(d,p) | [2] |
Note: Values can vary based on the chosen functional, basis set, and computational environment. This table is for comparative purposes.
Computational and Experimental Protocols
A typical DFT study on substituted pyridines follows a standardized workflow to ensure accuracy and reproducibility.[1] The choice of the functional and basis set is critical, as it directly impacts the quality of the results.[6][7]
Typical Computational Workflow:
-
Structure Input: The 3D structure of the substituted pyridine is created.
-
Geometry Optimization: The molecular geometry is optimized to find its lowest energy conformation. This step is crucial for obtaining accurate electronic properties. Common levels of theory include the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p).[1] Other functionals such as CAM-B3LYP, ωB97XD, M06-2X, and LSDA are also employed depending on the specific properties being investigated.[6][7]
-
Frequency Calculation: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Single-Point Energy Calculation: With the optimized geometry, a final, more accurate energy calculation may be performed. From this, electronic properties like HOMO-LUMO energies, molecular electrostatic potential (MEP), and atomic charges are derived.
-
Solvent Effects (Optional): If the study aims to model behavior in solution, a solvent model such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) can be included.[5]
Experimental Validation:
Computational results are often validated by comparison with experimental data. Key techniques include:
-
UV-Vis Spectroscopy: The calculated electronic transitions (related to the HOMO-LUMO gap) can be compared to the absorption maxima (λmax) from experimental UV-Vis spectra.[2]
-
Electrochemistry: Techniques like cyclic voltammetry can provide experimental values for oxidation and reduction potentials, which correlate with HOMO and LUMO energies, respectively.
-
Hammett Constants: For substituted aromatic systems, calculated properties are often correlated with empirical Hammett substituent constants (σ) to establish the validity of the computational model.[5][8]
Visualizing DFT Workflows and Substituent Effects
Diagrams generated using Graphviz can effectively illustrate complex workflows and logical relationships, providing a clear visual summary for researchers.
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative cost analysis of different synthetic pathways to pyridylmethanols
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cost-Effective Synthesis
Pyridylmethanols are a critical class of chemical intermediates, forming the structural core of numerous pharmaceutical agents and other valuable chemical entities. The selection of a synthetic route to these compounds is a crucial decision in the drug development pipeline, with significant implications for the overall cost, efficiency, and scalability of the manufacturing process. This guide provides a detailed comparative cost analysis of various synthetic pathways to three key pyridylmethanols: 2-pyridylmethanol, 3-pyridylmethanol, and the pharmaceutically relevant 4-chlorophenyl-2-pyridinylmethanol.
This analysis delves into the specifics of each pathway, presenting a quantitative breakdown of reagent costs, reaction yields, and overall process efficiency. Detailed experimental protocols are provided to allow for replication and adaptation in a laboratory setting. Furthermore, visual representations of each synthetic workflow are included to facilitate a clear understanding of the process logic.
Comparative Cost and Process Overview
The following table summarizes the key quantitative data for the different synthetic pathways discussed in this guide. The cost per mole of product is estimated based on bulk pricing of starting materials and reagents from common chemical suppliers.
| Target Molecule | Synthetic Pathway | Starting Materials | Key Reagents | Overall Yield (%) | Estimated Cost per Mole of Product (USD) |
| 4-Chlorophenyl-2-pyridinylmethanol | Grignard Reaction | 4-Chlorobromobenzene, 2-Pyridinecarboxaldehyde | Magnesium, THF | ~75%[1][2] | $250 - $350 |
| Oxidation-Reduction | 2-(p-Chlorobenzyl)pyridine | Potassium permanganate, Sodium borohydride | 60-97%[2] | $300 - $400 | |
| 3-Pyridylmethanol | Reduction of Nicotinic Acid | Nicotinic acid | Sodium borohydride, Methanol | High[3] | $100 - $150 |
| Reduction of 3-Cyanopyridine | 3-Cyanopyridine | Palladium on Carbon, Hydrogen | High | $180 - $250 | |
| 2-Pyridylmethanol | From 2-Picoline | 2-Picoline | Acetic anhydride, Potassium hydroxide | Moderate | $150 - $200 |
Disclaimer: The estimated costs are for informational purposes only and may vary based on supplier, purity, and market fluctuations. Labor, solvent, and energy costs are not included in this estimation.
Detailed Experimental Protocols
Synthesis of 4-Chlorophenyl-2-pyridinylmethanol
1. Grignard Reaction
This one-step synthesis involves the formation of a Grignard reagent from 4-chlorobromobenzene, which then reacts with 2-pyridinecarboxaldehyde.[1]
-
Materials: 4-Chlorobromobenzene, Magnesium turnings, Iodine (catalyst), Anhydrous Tetrahydrofuran (THF), 2-Pyridinecarboxaldehyde, Saturated aqueous ammonium chloride solution, Ethyl acetate.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.1 equivalents) and a crystal of iodine.
-
Add anhydrous THF to cover the magnesium.
-
Slowly add a solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous THF to initiate the Grignard reaction.
-
Once the reaction is complete, cool the mixture to 0°C and slowly add a solution of 2-pyridinecarboxaldehyde (0.9 equivalents) in anhydrous THF.[4]
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.[4]
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Oxidation-Reduction Pathway
This two-step process involves the oxidation of 2-(p-chlorobenzyl)pyridine to an intermediate ketone, followed by its reduction to the desired alcohol.[2]
-
Materials: 2-(p-Chlorobenzyl)pyridine, Potassium permanganate, Water, Methanol, Ethyl acetate, Petroleum ether, Sodium borohydride.
-
Procedure:
-
Step 1: Oxidation
-
To a stirred solution of 25g of 2-(p-chlorobenzyl)pyridine in 100ml of water, heat the mixture to 85°C.[1]
-
Add 30g of potassium permanganate in portions, maintaining the temperature below 95°C.[1]
-
After 4 hours, cool the mixture and quench with methanol.
-
Filter the mixture and extract the aqueous layer with ethyl acetate.
-
Concentrate the organic layer and recrystallize the product from petroleum ether.
-
-
Step 2: Reduction
-
Dissolve the ketone from Step 1 in methanol and cool to 20°C.[2]
-
Add sodium borohydride in portions, keeping the temperature below 40°C.[2]
-
Stir for 30 minutes, then remove the methanol under reduced pressure.
-
Add water and dichloromethane, separate the organic layer, and extract the aqueous layer.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
-
-
Synthesis of 3-Pyridylmethanol
1. Reduction of Nicotinic Acid
A straightforward method involving the esterification of nicotinic acid followed by reduction.[3]
-
Materials: Nicotinic acid, Methanol, Concentrated Sulfuric acid, Sodium borohydride, Tetrahydrofuran (THF).
-
Procedure:
-
Step 1: Esterification
-
Dissolve 12.3g (0.1 mole) of nicotinic acid in 30 ml of methanol.
-
Add 5 ml of concentrated sulfuric acid and reflux the mixture to form methyl nicotinate.
-
-
Step 2: Reduction
-
To a mixture of 13.7g (0.1 mole) of methyl nicotinate in THF, add finely powdered sodium borohydride in portions.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
After workup, the product is obtained in high yield.
-
-
2. Reduction of 3-Cyanopyridine
This pathway involves the catalytic hydrogenation of 3-cyanopyridine.
-
Materials: 3-Cyanopyridine, Palladium on Carbon (10%), Hydrogen gas, Solvent (e.g., ethanol).
-
Procedure:
-
In a hydrogenation vessel, dissolve 3-cyanopyridine in the chosen solvent.
-
Add a catalytic amount of 10% Palladium on Carbon.
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction at room temperature until the uptake of hydrogen ceases.
-
Filter the catalyst and concentrate the filtrate to obtain the product.
-
Synthesis of 2-Pyridylmethanol
1. From 2-Picoline
This multi-step synthesis starts with the oxidation of 2-picoline.
-
Materials: 2-Picoline, Acetic anhydride, Potassium hydroxide.
-
Procedure:
-
Oxidize 2-picoline to 2-picoline N-oxide.
-
React the N-oxide with acetic anhydride to form the acetate ester of 2-pyridylmethanol.
-
Hydrolyze the ester with a base, such as potassium hydroxide, to yield 2-pyridylmethanol.
-
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.
Caption: Grignard synthesis of 4-chlorophenyl-2-pyridinylmethanol.
Caption: Oxidation-reduction synthesis of 4-chlorophenyl-2-pyridinylmethanol.
Caption: Synthetic pathways to 3-pyridylmethanol and 2-pyridylmethanol.
Conclusion
The choice of a synthetic pathway for pyridylmethanols is a multifaceted decision that requires careful consideration of cost, yield, scalability, and safety. For the synthesis of 4-chlorophenyl-2-pyridinylmethanol, the Grignard reaction offers a more direct, one-pot approach, which can be more cost-effective on a smaller scale. The oxidation-reduction pathway, while involving two steps, may offer advantages in terms of purification and handling of less sensitive reagents, potentially making it more suitable for larger-scale production where process control is paramount.
For the synthesis of 3-pyridylmethanol, the reduction of nicotinic acid appears to be a more economical option due to the lower cost of the starting material. However, the catalytic hydrogenation of 3-cyanopyridine offers a cleaner reaction profile, which might reduce purification costs. The synthesis of 2-pyridylmethanol from 2-picoline is a viable route, though the multi-step nature of the process may impact its overall cost-effectiveness.
Ultimately, the optimal synthetic strategy will depend on the specific needs and capabilities of the research or production team. It is recommended to perform a thorough process hazard analysis and a detailed cost analysis based on current local pricing before selecting a pathway for large-scale synthesis.
References
Comparative Guide to the Structure-Activity Relationship of (3-Methoxypyridin-2-yl)methanol Derivatives as TRPV3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (3-Methoxypyridin-2-yl)methanol derivatives as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. The content is based on experimental data from peer-reviewed scientific literature, offering insights into the structure-activity relationships (SAR) that govern the potency of these compounds.
Introduction to TRPV3 and its Antagonism
The Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in keratinocytes and neuronal tissues.[1][2] It is implicated in the sensation of temperature, pain, and itch, as well as in skin barrier function.[1][2] Consequently, TRPV3 has emerged as a promising therapeutic target for a variety of conditions, including chronic pain, inflammatory skin disorders, and pruritus. The development of potent and selective TRPV3 antagonists is a key focus of current drug discovery efforts. A significant breakthrough in this area has been the identification of a series of (Pyridin-2-yl)methanol derivatives with potent TRPV3 inhibitory activity.[1][2][3]
Structure-Activity Relationship (SAR) Analysis
Systematic optimization of the (Pyridin-2-yl)methanol scaffold has led to the discovery of highly potent TRPV3 antagonists. The structure-activity relationship studies reveal key structural features that influence the inhibitory activity of these derivatives.
A pivotal publication in this area, "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists," details the optimization of a lead compound, leading to the identification of a potent and selective antagonist, compound 74a .[1][2][3] This compound, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol, demonstrated a favorable preclinical profile.[1][2][3] While specific data for a broad range of this compound derivatives is not extensively detailed in publicly available literature, the SAR of the broader class provides valuable insights.
Key Findings from SAR Studies:
-
The Pyridinylmethanol Moiety: This core structure is essential for the antagonistic activity against TRPV3.
-
Substitutions on the Pyridine Ring: Modifications to the pyridine ring significantly impact potency. For instance, the presence and position of electron-withdrawing or electron-donating groups can modulate activity.
-
The Methanol Group: The hydroxyl group of the methanol moiety is a critical pharmacophoric feature, likely involved in key interactions with the receptor.
-
Stereochemistry: The stereochemistry of the molecule can play a crucial role in its potency, as evidenced by the specific stereoisomer of compound 74a being the most active.
Comparative Biological Data of (Pyridin-2-yl)methanol Derivatives
The following table summarizes the in vitro potency of key (Pyridin-2-yl)methanol derivatives against the human TRPV3 channel. The data is primarily extracted from the work of Gomtsyan et al. (2016).
| Compound ID | Structure | hTRPV3 IC50 (µM) |
| Lead Compound (5a) | (Structure not publicly detailed) | (Potency not publicly detailed, served as starting point for optimization) |
| Optimized Antagonist (74a) | cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol | 0.38[1][3] |
Note: A more extensive table with a wider range of this compound derivatives and their corresponding IC50 values would require access to the full supplementary data of the primary research articles, which is not publicly available at this time.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives as TRPV3 antagonists.
FLIPR-Based Calcium Influx Assay
This high-throughput screening assay is used to measure the ability of compounds to inhibit the influx of calcium through the TRPV3 channel in a cellular context.
Principle: Cells stably expressing the human TRPV3 channel are loaded with a calcium-sensitive fluorescent dye. Activation of TRPV3 by an agonist leads to an influx of extracellular calcium, causing an increase in fluorescence. Antagonists will inhibit this agonist-induced fluorescence increase.
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV3 channel are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C. Probenecid may be included to prevent dye leakage.
-
Compound Addition: Test compounds, including this compound derivatives, are serially diluted and added to the wells. The plates are incubated for a predefined period (e.g., 15-30 minutes) to allow for compound binding.
-
Agonist Stimulation and Fluorescence Reading: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of a TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate, 2-APB). The fluorescence is then monitored kinetically for a period of time (e.g., 2-3 minutes) to measure the calcium influx.
-
Data Analysis: The increase in fluorescence upon agonist addition is quantified. The inhibitory effect of the test compounds is calculated as a percentage of the response in the absence of the antagonist. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch Clamp Electrophysiology
This "gold standard" electrophysiological technique provides a direct measure of the ion channel activity and is used to confirm the inhibitory effects of the compounds on TRPV3-mediated currents.
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing TRPV3. The membrane patch under the pipette tip is then ruptured to gain electrical access to the whole cell. The membrane potential is clamped at a specific voltage, and the ionic currents flowing through the TRPV3 channels are recorded in response to an agonist.
Detailed Protocol:
-
Cell Preparation: HEK293 cells expressing human TRPV3 are grown on coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (aCSF): Contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.
-
Internal Solution: Contains a potassium-based solution (e.g., K-gluconate) to mimic the intracellular ionic environment.
-
-
Recording:
-
A coverslip with the cells is placed in a recording chamber and perfused with the external solution.
-
The micropipette, filled with the internal solution, is brought into contact with a cell membrane to form a gigaohm seal.
-
The membrane patch is ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
TRPV3 channels are activated by applying an agonist (e.g., 2-APB) via the perfusion system.
-
The resulting inward and outward currents are recorded.
-
-
Compound Application and Data Analysis:
-
After establishing a stable baseline current in the presence of the agonist, the test compound is applied through the perfusion system at various concentrations.
-
The inhibition of the agonist-induced current by the compound is measured.
-
IC50 values are determined from the concentration-response curve.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of TRPV3 activation and a typical workflow for the screening and validation of TRPV3 antagonists.
Caption: General signaling pathway of TRPV3 channel activation and its inhibition.
Caption: A typical experimental workflow for the discovery of novel TRPV3 antagonists.
References
Safety Operating Guide
Proper Disposal of (3-Methoxypyridin-2-yl)methanol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of (3-Methoxypyridin-2-yl)methanol, a pyridine derivative. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling
This compound, as a pyridine derivative, should be handled with caution. Pyridine and its derivatives are often flammable, toxic, and irritants.[1] Before commencing any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Waste Classification and Segregation
All materials contaminated with this compound must be classified as hazardous waste.[1] This includes the pure compound, solutions, and any contaminated labware such as pipette tips and absorbent pads. It is crucial to segregate this waste from other waste streams to avoid incompatible chemical reactions. Specifically, keep it separate from strong oxidizing agents and acids.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[1][2]
-
Collection : Collect all waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container should be made of a compatible material, such as glass or high-density polyethylene.[2]
-
Labeling : The waste container must be clearly labeled as hazardous waste, indicating the full chemical name "this compound" and any associated hazards (e.g., Flammable, Toxic, Irritant).
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be cool and away from sources of ignition.[2]
-
Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[3] A common and recommended method for such chemicals is controlled incineration in a facility equipped with afterburners and scrubbers.[3][4] Never pour this compound or its waste solutions down the drain.[2]
Table 2: Disposal "Don'ts"
| Action to Avoid | Rationale |
| Pouring down the drain | Environmental contamination and potential damage to plumbing.[2] |
| Disposing in regular trash | Poses a risk to sanitation workers and the environment.[2] |
| Mixing with incompatible waste | Can lead to dangerous chemical reactions.[1] |
| Leaving containers open | Vapors can be harmful if inhaled and may create a flammable atmosphere.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling (3-Methoxypyridin-2-yl)methanol
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling (3-Methoxypyridin-2-yl)methanol, based on information for analogous compounds.
Potential Hazards
Based on data from similar pyridinylmethanol compounds, this compound is anticipated to have the following hazard classifications:
-
Harmful if swallowed [1]
-
Causes skin irritation
-
Causes serious eye irritation
It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles with side-shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and Impervious clothing/Lab coat | Dispose of contaminated gloves after use. Wash and dry hands thoroughly after handling. |
| Respiratory | Full-face respirator with appropriate filter (e.g., type ABEK (EN14387)) | Required if exposure limits are exceeded, if irritation is experienced, or when handling in poorly ventilated areas. |
Operational and Disposal Plans
A systematic approach is vital for the safe handling and disposal of this compound and its waste.
Operational Plan:
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Inspect all PPE for integrity before use.
-
-
Handling:
-
Avoid direct contact with the skin and eyes.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.[2]
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[2]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Disposal Plan:
-
Waste Segregation:
-
Container Selection and Labeling:
-
Accumulation and Storage:
-
Disposal of Empty Containers:
-
Waste Pickup:
-
Follow your institution's Environmental Health and Safety (EHS) procedures for hazardous waste pickup.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
